molecular formula C14H10O4 B7739738 4,4'-Bibenzoic acid CAS No. 84787-70-2

4,4'-Bibenzoic acid

Cat. No.: B7739738
CAS No.: 84787-70-2
M. Wt: 242.23 g/mol
InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
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Description

4,4'-Bibenzoic acid is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-carboxyphenyl)benzoic acid
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InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
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InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C14H10O4
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DSSTOX Substance ID

DTXSID7061140
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Molecular Weight

242.23 g/mol
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Physical Description

Coarse white powder; [3M MSDS]
Record name 4,4'-Biphenyldicarboxylic acid
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CAS No.

787-70-2, 84787-70-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid
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Record name (1,1'-Biphenyl)-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Record name 4,4′-Biphenyldicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bibenzoic Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bibenzoic acid, also known as 4,4'-biphenyldicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid. Its unique structural characteristics make it a valuable building block in supramolecular chemistry, materials science, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its relevance to research and drug development.

Chemical Structure and Properties

This compound consists of two benzoic acid moieties linked at the para positions of the phenyl rings. This symmetric and rigid structure is key to its utility in forming well-defined and stable supramolecular assemblies.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₄[1][2]
Molecular Weight 242.23 g/mol [2]
CAS Number 787-70-2[2]
Appearance White to off-white powder/crystals[3]
Melting Point >300 °C[4]
pKa 3.77 (Predicted)[3]
Solubility Sparingly soluble in water. Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[1][3][5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ typically shows three signals in the aromatic region corresponding to the chemically non-equivalent protons on the biphenyl core, and a broad singlet for the carboxylic acid protons. The expected chemical shifts are approximately 7.8-8.1 ppm for the aromatic protons and around 13.0 ppm for the carboxylic acid protons.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxyl carbons and the aromatic carbons.[2][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylic acid functional group. Key vibrational frequencies include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1680-1700 cm⁻¹, and C-O stretching and O-H bending vibrations.[2][10][11]

UV-Vis Spectroscopy

In the UV-Vis spectrum, this compound exhibits absorption bands in the ultraviolet region, which are characteristic of the biphenyl chromophore. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH.[12][13]

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are the oxidation of 4,4'-dimethylbiphenyl and the Suzuki-Miyaura cross-coupling reaction.

1. Oxidation of 4,4'-Dimethylbiphenyl

This method involves the oxidation of the methyl groups of 4,4'-dimethylbiphenyl to carboxylic acids.

  • Materials: 4,4'-dimethylbiphenyl, potassium permanganate (KMnO₄) or other oxidizing agents, sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), water.

  • Procedure:

    • A mixture of 4,4'-dimethylbiphenyl and a solution of NaOH in water is heated to reflux.

    • Potassium permanganate is added portion-wise to the refluxing mixture. The reaction is monitored by the disappearance of the purple color of the permanganate.

    • After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

    • The filtrate is acidified with sulfuric acid to precipitate the crude this compound.

    • The crude product is collected by filtration, washed with water, and dried.[14][15]

2. Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction provides a versatile method for the synthesis of biaryl compounds.

  • Materials: 4-bromobenzoic acid, 4-carboxyphenylboronic acid, palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), a suitable solvent system (e.g., ethanol/water or DME/water).

  • Procedure:

    • 4-bromobenzoic acid, 4-carboxyphenylboronic acid, and the base are dissolved in the chosen solvent system.

    • The mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon).

    • The palladium catalyst is added, and the reaction mixture is heated to reflux with stirring.

    • The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).

    • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

    • The filtrate is acidified to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.[16][17][18]

Purification

Recrystallization is a common method for purifying crude this compound. Due to its low solubility in water and higher solubility in organic solvents, a suitable solvent or solvent mixture for recrystallization would be DMF/water or ethanol/water.[4]

Applications in Research and Drug Development

This compound's rigid and linear structure makes it an excellent linker for the construction of metal-organic frameworks (MOFs) . These porous materials have potential applications in gas storage, separation, and catalysis.

In the pharmaceutical industry, this compound and its derivatives are used as intermediates in the synthesis of more complex molecules.[3] Its rigid biphenyl core can serve as a scaffold for the design of new therapeutic agents.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and application workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Routes Oxidation Oxidation of 4,4'-Dimethylbiphenyl Crude_Product Crude this compound Oxidation->Crude_Product Suzuki Suzuki-Miyaura Coupling Suzuki->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, IR, etc.) Pure_Product->Characterization

Figure 2: Synthesis and Purification Workflow for this compound.

Application_Workflow cluster_applications Primary Applications cluster_end_uses Potential End-Uses Start Pure this compound MOFs Metal-Organic Frameworks (MOFs) Start->MOFs Polymers High-Performance Polymers Start->Polymers Pharma Pharmaceutical Intermediates Start->Pharma Gas_Storage Gas Storage & Separation MOFs->Gas_Storage Catalysis Catalysis MOFs->Catalysis Materials Advanced Materials Polymers->Materials Drug_Scaffolds Drug Scaffolds Pharma->Drug_Scaffolds

Figure 3: Application Pathways of this compound.

Conclusion

This compound is a versatile and important molecule with significant applications in materials science and as an intermediate in the synthesis of pharmaceuticals. Its well-defined structure and properties make it a subject of ongoing research and development. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of a wide range of materials. Its applications span from high-performance polymers and liquid crystals to metal-organic frameworks (MOFs) and pharmaceutical intermediates. The precise control over the purity and yield of this compound is paramount for its successful application in these fields. This technical guide provides a comprehensive overview of the principal synthetic routes and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, comparative data, and process workflows are presented to facilitate practical application and further research.

Introduction

This compound is a dicarboxylic acid derivative of biphenyl. Its rigid and linear structure, conferred by the biphenyl core, imparts desirable properties such as thermal stability and mechanical strength to the polymers derived from it. In the pharmaceutical industry, the biphenyl scaffold is a common motif in various drug molecules, and this compound can serve as a key intermediate in their synthesis. The quality of this compound, particularly its purity, directly impacts the properties and performance of the final products. Therefore, robust and efficient methods for its synthesis and purification are of significant interest.

This guide will delve into the three primary synthetic strategies for this compound: Suzuki-Miyaura coupling, Ullmann coupling, and the oxidation of 4,4'-dimethylbiphenyl. Furthermore, it will cover the most effective purification techniques, including recrystallization and sublimation, providing detailed protocols and quantitative data to aid in the selection and optimization of these processes.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own set of advantages and limitations regarding yield, purity, cost, and environmental impact. The choice of a particular method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of this compound synthesis, it typically involves the reaction of a 4-halobenzoic acid derivative with a 4-carboxyphenylboronic acid.

A modified, more environmentally friendly Suzuki-Miyaura coupling reaction has been developed using a ligand-free Pd/C catalyst in an ethanol-water solvent system at room temperature, open to the air. This method avoids the use of expensive and toxic ligands and solvents often required in traditional Suzuki couplings.[1][2]

Logical Relationship for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Logic A Starting Materials: - 4-Halobenzoic Acid - 4-Carboxyphenylboronic Acid E This compound A->E B Catalyst System: - Palladium Catalyst (e.g., Pd/C) - Base (e.g., K2CO3) B->E C Solvent System: - Ethanol/Water C->E D Reaction Conditions: - Room Temperature - Open Air D->E

Figure 1: Key components for the Suzuki-Miyaura synthesis of this compound.
Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides. For the synthesis of this compound, this typically involves the homocoupling of a 4-halobenzoic acid. Traditional Ullmann reactions often require harsh conditions, such as high temperatures. However, modern variations have been developed that proceed under milder conditions.

A notable method involves the reductive coupling of p-bromobenzoic acid using cuprous iodide (CuI) as a catalyst in the presence of piperazine and potassium hydroxide (KOH), with polyethylene glycol 400 as a solvent. This approach offers high yield and purity and is suitable for large-scale production.[1]

Oxidation of 4,4'-Dimethylbiphenyl

The oxidation of 4,4'-dimethylbiphenyl is a direct and atom-economical route to this compound. This method is particularly attractive for industrial-scale production due to the relatively low cost of the starting material. The oxidation is typically carried out using strong oxidizing agents or through catalytic oxidation with air or oxygen.

A common industrial method, known as the Mid-Century (MC) process, utilizes a homogeneous catalyst system of cobalt and manganese salts with a bromine promoter in an acetic acid solvent.[3] This process can be adapted for the continuous production of high-purity this compound.[3]

Experimental Workflow for Synthesis and Purification:

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Select Synthesis Method suzuki Suzuki Coupling start->suzuki ullmann Ullmann Coupling start->ullmann oxidation Oxidation of 4,4'-Dimethylbiphenyl start->oxidation reaction Perform Reaction suzuki->reaction ullmann->reaction oxidation->reaction quench Quench Reaction reaction->quench acidify Acidification to Precipitate Product quench->acidify filter Filtration acidify->filter wash Wash with Solvent filter->wash crude Crude this compound wash->crude purify_method Select Purification Method crude->purify_method recrystallization Recrystallization purify_method->recrystallization sublimation Sublimation purify_method->sublimation pure_product Pure this compound recrystallization->pure_product sublimation->pure_product analysis Purity Assessment (e.g., HPLC, NMR) pure_product->analysis

Figure 2: General workflow for the synthesis and purification of this compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis methods of this compound, providing a basis for comparison.

Synthesis Method Starting Materials Catalyst/Reagents Solvent Reaction Conditions Yield (%) Purity (%) Reference
Suzuki-Miyaura Coupling 4-Bromobenzoic acid, Phenylboronic acidPd/C, K₂CO₃Ethanol/WaterRoom Temperature, 30 min--[1][2]
Ullmann Coupling p-Bromobenzoic acidCuI, Piperazine, KOHPolyethylene glycol 40080°C, 72 hHighHigh[1]
Oxidation 4,4'-DimethylbiphenylCo/Mn/Br catalystAcetic acidHigh Temperature & Pressure>93>99[3][4]
Two-Step Synthesis 4-Diphenic acid, Oxalyl chlorideAlCl₃, Oxidant, KOH-->93>99 (after recrystallization)[4][5]

Purification of this compound

The purification of this compound is a critical step to ensure its suitability for various applications. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[6] The principle of recrystallization is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[6] For this compound, polar solvents or mixtures are often employed. Methanol has been reported to be an effective solvent for recrystallization, yielding high-purity product.[5]

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-solidifies upon cooling. This method is particularly effective for separating volatile solids from non-volatile impurities. This compound can be purified by sublimation, although specific conditions such as temperature and pressure need to be carefully controlled to prevent decomposition.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and purification of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Synthesis via Ullmann Coupling

This protocol is adapted from a patented method for the high-yield synthesis of this compound.[1]

Materials:

  • p-Bromobenzoic acid

  • Piperazine

  • Cuprous iodide (CuI)

  • Potassium hydroxide (KOH)

  • Polyethylene glycol 400 (PEG-400)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, combine p-bromobenzoic acid, piperazine, cuprous iodide, and potassium hydroxide in a molar ratio of 1:0.4:0.08:2.

  • Add polyethylene glycol 400 as the solvent.

  • Heat the reaction mixture to 80°C and maintain this temperature for 72 hours with continuous stirring. The solution will turn brown.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 1 M HCl solution dropwise to the reaction mixture until a large amount of white precipitate is formed.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with water.

  • Purify the crude product by recrystallization.

Synthesis via Oxidation of 4,4'-Dimethylbiphenyl

This protocol describes a general procedure for the catalytic oxidation of 4,4'-dimethylbiphenyl.[7][8]

Materials:

  • 4,4'-Dimethylbiphenyl

  • Cobalt acetate

  • Manganese acetate

  • Potassium bromide

  • Acetic anhydride

  • Anhydrous glacial acetic acid

  • Oxygen gas

Procedure:

  • To a suitable reactor, add anhydrous glacial acetic acid, 4,4'-dimethylbiphenyl, cobalt acetate, manganese acetate, potassium bromide, and acetic anhydride.

  • Heat the mixture to reflux while bubbling oxygen gas through the solution.

  • After approximately 5 hours, add an additional portion of acetic anhydride.

  • Continue the reaction for a total of 12 hours, monitoring the consumption of 4,4'-dimethylbiphenyl.

  • Once the reaction is complete, cool the mixture to induce crystallization.

  • Filter the crude product and wash it with water.

  • The crude this compound can be further purified by recrystallization.

Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals in a vacuum oven.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of aromatic carboxylic acids. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any organic impurities. The melting point of the final product can also serve as an indicator of purity, with a sharp melting range close to the literature value suggesting high purity.

Conclusion

The synthesis and purification of this compound are critical processes for its application in various high-technology fields. This guide has provided an in-depth overview of the most common and effective methods for its preparation and purification. The Suzuki-Miyaura and Ullmann couplings offer versatile routes with potentially high yields, while the oxidation of 4,4'-dimethylbiphenyl presents a more direct and industrially scalable approach. Recrystallization remains a simple and effective method for achieving high purity. By understanding the principles and practical details of these methods, researchers and professionals can select and optimize the most suitable process to obtain high-quality this compound for their specific needs.

References

An In-depth Technical Guide on the Solubility of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid). Understanding the solubility of this compound is crucial for its application in various fields, including the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical derivatives. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for such experiments.

Qualitative Solubility Profile

This compound is a crystalline solid that is sparingly soluble in water and non-polar organic solvents.[1][2] Its solubility is significantly higher in polar aprotic solvents. Qualitative assessments indicate that it is soluble in solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), ethanol, and benzene.[3] The presence of two carboxylic acid groups allows for hydrogen bonding, which influences its solubility behavior. In aqueous solutions, the solubility is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.

Quantitative Solubility Data

Despite its wide applications, specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The data that is available is often qualitative or related to its derivatives. For instance, the dimethyl ester of this compound, dimethyl biphenyl-4,4'-dicarboxylate, is reported to be soluble in DMSO and DMF at approximately 0.25 mg/mL and 1 mg/mL, respectively, while being sparingly soluble in aqueous solutions.[4]

For the closely related mono-carboxylic acid, 4-biphenylcarboxylic acid, quantitative solubility data has been determined using the gravimetric method in several pure and binary mixed organic solvents from 293.15 K to 328.15 K.[5] This data, while not directly applicable to this compound, provides a valuable reference for experimental design and expected trends. The solubility of 4-biphenylcarboxylic acid was found to increase with temperature in all tested solvents.[5]

Due to the lack of specific quantitative data for this compound, it is recommended that researchers experimentally determine the solubility in their specific solvent systems of interest using the protocols outlined below.

Table 1: Summary of Qualitative and Related Compound Solubility Data

SolventThis compound SolubilityDimethyl biphenyl-4,4'-dicarboxylate SolubilityReference(s)
WaterSparingly soluble/Partly miscibleSparingly soluble[1][2]
N,N-Dimethylformamide (DMF)Soluble~1 mg/mL[3][4]
Dimethyl sulfoxide (DMSO)Soluble~0.25 mg/mL[3][4]
EthanolSolubleNot specified[3]
BenzeneSolubleNot specified[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method

This is a reliable and straightforward method for determining the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

  • Glass vials with screw caps

  • Spatula

  • Pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter (with a membrane chemically compatible with the solvent) into a pre-weighed, dry container. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation: Place the container with the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Mass Determination: Once the solvent is completely evaporated, cool the container in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solid) / (Volume of supernatant taken)

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a significant and distinct UV-Vis absorbance in the chosen solvent.

Materials:

  • This compound

  • Solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of dilutions to obtain several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

  • Sample and Dilute: Withdraw a known volume of the clear, filtered supernatant. Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using a generic equilibrium method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the sample E->F G Determine the mass or concentration of the solute F->G H Calculate Solubility G->H

Figure 1. A generalized workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform experimental solubility studies to obtain precise quantitative data under the relevant conditions. The provided protocols offer robust starting points for such investigations.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4,4'-Bibenzoic acid (also known as biphenyl-4,4'-dicarboxylic acid). While specific experimental thermal analysis data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its general properties and draws parallels from closely related compounds, particularly biphenyl-2,2'-dicarboxylic acid, to infer its thermal behavior. This document details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents a proposed decomposition pathway, and offers a logical workflow for the thermal analysis of aromatic carboxylic acids.

Introduction

This compound is a rigid, aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of high-performance polymers, most notably polyesters and polyamides. These materials are valued for their exceptional thermal stability, making them suitable for applications requiring resistance to high temperatures. An understanding of the thermal stability and decomposition profile of this compound is paramount for its safe handling, processing, and for predicting the performance of the resulting polymers.

This guide summarizes the key thermal properties of this compound, provides detailed methodologies for its thermal analysis, and proposes a likely decomposition mechanism based on the study of analogous compounds.

Physicochemical Properties

This compound is a white to light beige crystalline solid. Its rigid biphenyl core and the presence of two carboxylic acid groups, capable of strong intermolecular hydrogen bonding, contribute to its high melting point, which is reported to be above 300 °C.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₀O₄
Molecular Weight242.23 g/mol
AppearanceWhite to light beige powder
Melting Point> 300 °C
SolubilitySparingly soluble in water and common organic solvents

Thermal Stability and Decomposition Analysis

A study on biphenyl-2,2'-dicarboxylic acid revealed that its decomposition under inert atmosphere leads to biphenyl-2-carboxylic acid as an intermediate through the loss of one carboxyl group, and subsequently to biphenyl with the loss of the second carboxyl group.[1] Another competing pathway observed was ketonization, leading to the formation of fluorenone.[1]

For this compound, a similar stepwise decarboxylation is the most probable decomposition pathway. The initial decomposition step would involve the loss of one molecule of carbon dioxide to form 4-biphenylcarboxylic acid. The second step would be the decarboxylation of this intermediate to yield biphenyl.

Table 2: Inferred Thermal Decomposition Data for this compound (based on analogues)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)Corresponding Reaction
First Decomposition> 350~400~18%Decarboxylation to 4-biphenylcarboxylic acid
Second Decomposition> 450~500~18%Decarboxylation to Biphenyl
Total Weight Loss ~36%

Note: These values are estimations based on the thermal behavior of related aromatic carboxylic acids and the high stability of the biphenyl structure. Actual experimental values may vary.

Proposed Decomposition Pathway

The primary thermal decomposition pathway for this compound in an inert atmosphere is expected to be a two-step decarboxylation process.

DecompositionPathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Products 4_4_Bibenzoic_Acid This compound 4_Biphenylcarboxylic_Acid 4-Biphenylcarboxylic Acid 4_4_Bibenzoic_Acid->4_Biphenylcarboxylic_Acid  -CO₂ (Step 1) CO2_1 CO₂ Biphenyl Biphenyl 4_Biphenylcarboxylic_Acid->Biphenyl  -CO₂ (Step 2) CO2_2 CO₂

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following sections detail standardized procedures for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Determine the temperature of maximum rate of weight loss (Tpeak) from the first derivative of the TGA curve (DTG).

    • Calculate the percentage of weight loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as to observe any other phase transitions.

Methodology:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C (or higher, depending on the expected melting point) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The onset of the endothermic peak corresponds to the melting point.

    • The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHf).

ExperimentalWorkflow cluster_sample Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Sample This compound Sample Weighing Weigh 5-10 mg (TGA) 2-5 mg (DSC) Sample->Weighing TGA_Instrument TGA Instrument Setup (Inert Atmosphere) Weighing->TGA_Instrument DSC_Instrument DSC Instrument Setup (Inert Atmosphere) Weighing->DSC_Instrument TGA_Program Temperature Ramp (e.g., 10 °C/min to 600 °C) TGA_Instrument->TGA_Program TGA_Data TGA/DTG Curve Generation TGA_Program->TGA_Data TGA_Analysis Determine T(onset), T(peak) & % Weight Loss TGA_Data->TGA_Analysis DSC_Program Temperature Ramp (e.g., 10 °C/min to 350 °C) DSC_Instrument->DSC_Program DSC_Data DSC Thermogram Generation DSC_Program->DSC_Data DSC_Analysis Determine Melting Point & Enthalpy of Fusion DSC_Data->DSC_Analysis

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound is a highly thermally stable aromatic dicarboxylic acid, a property attributed to its rigid biphenyl structure and strong intermolecular hydrogen bonding. While specific experimental data on its thermal decomposition is scarce, analysis of closely related compounds suggests that its primary decomposition pathway in an inert atmosphere is a stepwise decarboxylation to form 4-biphenylcarboxylic acid and subsequently biphenyl. The high onset temperature of decomposition makes it an excellent monomer for the synthesis of heat-resistant polymers. The experimental protocols provided in this guide offer a standardized approach for the detailed thermal characterization of this compound and similar aromatic carboxylic acids, which is essential for quality control and the development of new materials. Further studies employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be beneficial to definitively identify the decomposition products and elucidate the complete decomposition mechanism.

References

4,4'-Bibenzoic acid CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 4,4'-Bibenzoic acid, also known as 4,4'-biphenyldicarboxylic acid. It is intended to be a key resource for professionals in research and development, offering detailed data, experimental protocols, and safety guidelines.

Core Chemical Data

CAS Number: 787-70-2[1][2]

Synonyms: 4,4'-Biphenyldicarboxylic acid, 4,4'-Dicarboxybiphenyl[3]

This aromatic dicarboxylic acid is a key building block in the synthesis of various polymers, including polyesters and polyamides, where it imparts enhanced thermal stability and mechanical strength.[4] Its utility also extends to the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₄H₁₀O₄[1][4]
Molecular Weight242.23 g/mol [1][4]
AppearanceWhite or off-white powder[4]
Purity≥ 98%[4]
Melting Point>300 °C
SolubilitySoluble in organic solvents[4]
Toxicological Data

The toxicological profile of this compound indicates that it requires careful handling.

HazardGHS ClassificationPrecautionary Statement CodesReference
Skin IrritationCategory 2P280, P302+P352, P332+P313[1]
Eye IrritationCategory 2P280, P305+P351+P338, P337+P313[1]
Respiratory IrritationSTOT SE 3P261, P271, P304+P340, P312[1]
Acute Oral ToxicityLD50 (mouse, intraperitoneal) = 500 mg/kg[3]

Safety and Handling

Based on the Safety Data Sheet (SDS), the following workflow should be observed when handling this compound to ensure laboratory safety.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal prep_assess Assess Hazards (Review SDS) prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_assess->prep_ppe prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh Solid in Ventilated Area prep_vent->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill_evacuate Evacuate Area (if large spill) handle_weigh->spill_evacuate If Spill Occurs dispose_collect Collect Waste in Labeled Container handle_transfer->dispose_collect spill_contain Contain Spill with Inert Material spill_evacuate->spill_contain spill_collect Collect and Place in Waste Container spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean dispose_seal Seal Container dispose_collect->dispose_seal dispose_remove Dispose According to Regulations dispose_seal->dispose_remove

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

One common method for the synthesis of this compound involves the oxidation of 4,4'-dimethylbiphenyl.

Materials:

  • 4,4'-dimethylbiphenyl

  • Glacial acetic acid

  • Cobalt acetate

  • Manganese acetate

  • Potassium bromide

  • Acetic anhydride

  • Oxygen

Procedure:

  • Combine 1500 kg of anhydrous glacial acetic acid, 133 kg of 4,4'-dimethylbiphenyl, 2 kg of cobalt acetate, 2 kg of manganese acetate, and 2 kg of potassium bromide in a 2000L titanium reactor.

  • Add 6 kg of acetic anhydride to the mixture.

  • Introduce oxygen at a rate of 5 m³/h and heat the mixture to reflux.

  • After 5 hours, add an additional 120 kg of acetic anhydride.

  • Continue the reaction for a total of 12 hours, monitoring for the consumption of 4,4'-dimethylbiphenyl.

  • Cool the reaction mixture to induce crystallization.

  • Filter the crude product and wash it on a centrifuge to yield 195-205 kg of crude this compound.

  • The crude product can be further purified by dissolving in an aqueous solution of sodium hydroxide, treating with activated carbon, filtering, and then re-precipitating by adding dilute sulfuric acid to a pH of 1.

  • The purified product is then dried to yield approximately 174 kg of this compound with a purity of 99.6%.

Synthesis of a Metal-Organic Framework (MOF)

This compound is a common ligand for the synthesis of metal-organic frameworks (MOFs). The following is a general procedure for the synthesis of a Zn-based MOF.

Materials:

  • This compound (H₂bpdc)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial, dissolve this compound and Zinc nitrate hexahydrate in DMF.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

  • After cooling to room temperature, crystals of the MOF should have formed.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.

  • Dry the crystals under vacuum or in a desiccator.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization syn_dissolve Dissolve Ligand and Metal Salt in Solvent syn_heat Heat in Sealed Vessel syn_dissolve->syn_heat syn_cool Cool to Room Temperature syn_heat->syn_cool pur_wash Wash with Fresh Solvent syn_cool->pur_wash pur_dry Dry Crystals pur_wash->pur_dry char_xrd X-ray Diffraction (XRD) pur_dry->char_xrd char_sem Scanning Electron Microscopy (SEM) char_xrd->char_sem char_tga Thermogravimetric Analysis (TGA) char_sem->char_tga

Caption: A general experimental workflow for the synthesis and characterization of a MOF.

Signaling Pathways in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of interest in drug discovery. Benzoic acid derivatives have been investigated for their potential to inhibit various enzymes and receptors. For instance, some derivatives have been explored as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by small molecule inhibitors derived from scaffolds like benzoic acid.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates ligand Growth Factor ligand->receptor Binds raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Activates response Cell Proliferation, Survival transcription->response inhibitor Benzoic Acid Derivative (Inhibitor) inhibitor->receptor

Caption: A representative RTK signaling pathway targeted by small molecule inhibitors.

This guide serves as a foundational resource for the safe and effective use of this compound in a research and development setting. For further details, it is always recommended to consult the primary literature and specific Safety Data Sheets provided by the supplier.

References

An In-depth Technical Guide to the Discovery and History of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid that has become a cornerstone in the development of advanced materials and has seen increasing interest in pharmaceutical applications. Its unique structural properties, including its high degree of symmetry and thermal stability, make it a valuable building block for high-performance polymers such as polyesters and polyamides. In the realm of drug development, its rigid structure serves as a scaffold for the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with this important molecule.

The Dawn of Biphenyl Chemistry: The First Synthesis of this compound

The journey into the synthesis of biphenyl dicarboxylic acids began in the latter half of the 19th century. Following the initial synthesis of diphenic acid (biphenyl-2,2'-dicarboxylic acid) by Ostermayer in 1873 through the oxidation of phenanthrene, the scientific community's interest in biphenyl derivatives grew.

The first documented synthesis of this compound is attributed to G. Schultz in 1874 . In his publication in the prestigious journal Berichte der deutschen chemischen Gesellschaft, titled "Ueber Diphensäure und deren Derivate" (About Diphenic Acid and its Derivatives), Schultz detailed the preparation of this para-substituted isomer.

The seminal method employed by Schultz involved the oxidation of 4,4'-ditolyl. This pioneering work laid the foundation for the future exploration and application of this compound.

Historical Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has evolved significantly, driven by the need for more efficient, scalable, and environmentally friendly processes. The historical development of its synthesis can be broadly categorized into a few key approaches.

Early Methods: Oxidation of Biphenyl Derivatives

The earliest methods for synthesizing this compound relied on the oxidation of appropriately substituted biphenyl precursors. As demonstrated by Schultz, the oxidation of the methyl groups of 4,4'-ditolyl was the first successful route. This approach, while foundational, often required harsh oxidizing agents and could lead to side reactions and purification challenges.

The Advent of Coupling Reactions

The development of new carbon-carbon bond-forming reactions in the early 20th century provided more versatile pathways to the biphenyl core of this compound. Two notable historical methods are:

  • Ullmann Reaction: This copper-catalyzed coupling of two aryl halide molecules, developed by Fritz Ullmann and Irma Goldberg in 1901, offered a direct way to form the biphenyl linkage. For the synthesis of this compound, this would typically involve the coupling of a 4-halobenzoic acid derivative.

  • Gomberg-Bachmann Reaction: Discovered by Moses Gomberg and Werner Bachmann in 1924, this reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound. This method could also be adapted to produce the biphenyl scaffold necessary for this compound.

These early coupling reactions, while significant breakthroughs, often suffered from low yields and harsh reaction conditions.

Modern Synthetic Approaches

Contemporary methods for the industrial-scale production of this compound focus on efficiency, cost-effectiveness, and sustainability. These include:

  • Oxidation of 4,4'-Dialkylbiphenyls: Modern variations of the original oxidation route remain prevalent. A common industrial method involves the catalytic oxidation of 4,4'-dimethylbiphenyl or 4,4'-diisopropylbiphenyl. These processes utilize transition metal catalysts, such as cobalt and manganese salts, and are often carried out in acetic acid with air or oxygen as the oxidant.

  • Carbonylation Reactions: Palladium-catalyzed carbonylation reactions of dihalogenated biphenyls have also been developed, offering a more direct route to the dicarboxylic acid.

  • Reductive Coupling: More recent innovations include reductive coupling methods, which can offer milder reaction conditions and improved yields.

Experimental Protocols

This section details the methodologies for key historical and modern syntheses of this compound.

Historical Synthesis: Oxidation of 4,4'-Ditolyl (Adapted from Schultz, 1874)

Materials:

  • 4,4'-Ditolyl

  • Chromic acid (CrO₃)

  • Glacial acetic acid

  • Water

Procedure:

  • A solution of 4,4'-ditolyl in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • A solution of chromic acid in water is added portion-wise to the heated solution of 4,4'-ditolyl.

  • The reaction mixture is heated under reflux for several hours until the oxidation is complete.

  • Upon cooling, the crude this compound precipitates from the solution.

  • The precipitate is collected by filtration, washed with water to remove residual acid and chromium salts, and then recrystallized from a suitable solvent, such as acetic acid or ethanol, to yield the purified product.

Modern Industrial Synthesis: Catalytic Oxidation of 4,4'-Dimethylbiphenyl

Materials:

  • 4,4'-Dimethylbiphenyl

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid

  • Oxygen or Air

Procedure:

  • A high-pressure reactor is charged with 4,4'-dimethylbiphenyl, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.

  • The reactor is sealed and pressurized with oxygen or air.

  • The mixture is heated to a temperature typically in the range of 150-200°C with vigorous stirring.

  • The reaction is monitored by observing the oxygen uptake.

  • After the reaction is complete, the reactor is cooled, and the pressure is released.

  • The crude this compound, which precipitates upon cooling, is collected by filtration.

  • The product is washed with acetic acid and then water and dried to yield high-purity this compound.

Quantitative Data

The following table summarizes key physical properties of this compound as reported in early and modern literature.

PropertyEarly Reported Value (Late 19th/Early 20th Century)Modern Reported Value
Melting Point Not definitively found in initial historical searches>300 °C
Solubility in Water Described as sparingly solubleVery slightly soluble in cold water; more soluble in hot water
Solubility in Ethanol SolubleSoluble
Solubility in Ether Slightly solubleSlightly soluble

Note: Specific quantitative data from the 19th century is often difficult to ascertain with precision due to variations in experimental techniques and purity of substances.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the historical development and a general experimental workflow for the synthesis of this compound.

Historical_Development cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Modern_Era Modern Era Schultz_1874 First Synthesis (Schultz, 1874) Oxidation of 4,4'-Ditolyl Ullmann Ullmann Reaction (c. 1901) Schultz_1874->Ullmann Development of Coupling Methods Gomberg_Bachmann Gomberg-Bachmann Reaction (1924) Schultz_1874->Gomberg_Bachmann Development of Coupling Methods Modern_Oxidation Catalytic Oxidation of 4,4'-Dialkylbiphenyls Ullmann->Modern_Oxidation Evolution of Synthetic Routes Gomberg_Bachmann->Modern_Oxidation Evolution of Synthetic Routes Carbonylation Carbonylation Reactions

Caption: Historical timeline of key synthetic methodologies for this compound.

Experimental_Workflow Start Starting Materials (e.g., 4,4'-Dimethylbiphenyl, Oxidizing Agent, Catalyst) Reaction Chemical Reaction (e.g., Oxidation, Coupling) Start->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization/ Purification Filtration->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

A Theoretical Examination of the Molecular Orbitals of 4,4'-Bibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular orbital characteristics of 4,4'-bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid). A deep understanding of the electronic structure of this molecule is pivotal for its application in various fields, including materials science and drug development. This document outlines the fundamental principles of molecular orbital theory, details the computational methodologies employed, presents key quantitative data derived from these calculations, and visualizes the underlying theoretical and experimental workflows. The insights provided herein are intended to support further research and development involving this compound and related biphenyl compounds.

Introduction to Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules.[1][2] Unlike valence bond theory, which considers electrons to be localized in specific bonds between atoms, MO theory posits that electrons are delocalized and occupy molecular orbitals that extend over the entire molecule.[3] These molecular orbitals are formed from the linear combination of atomic orbitals (LCAO).[2]

The key principles of MO theory include:

  • The formation of bonding and antibonding molecular orbitals from the constructive and destructive interference of atomic orbitals, respectively.[3]

  • The filling of molecular orbitals with electrons according to the Aufbau principle, Pauli exclusion principle, and Hund's rule.[4]

  • The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.[5][6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and electronic transitions.[7]

Computational Methodology

The theoretical calculations on this compound are primarily performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.[5][8][9]

Geometry Optimization

The initial step in the computational workflow involves the optimization of the molecular geometry of this compound. This process aims to find the lowest energy conformation of the molecule. A commonly used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, often in conjunction with a basis set such as 6-311G(d,p).[5][8] The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Molecular Orbital and Energy Calculations

Following geometry optimization, the molecular orbitals and their corresponding energy levels are calculated. The energies of the HOMO and LUMO are of particular interest. Time-dependent DFT (TD-DFT) can be employed to predict vertical excitation energies and electronic absorption spectra.[5]

Calculation of Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. These include:

  • Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

  • Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

  • Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

  • Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.

  • Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

  • Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. Calculated as ω = μ2 / (2η), where μ is the chemical potential (μ = -χ).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound and related biphenyl compounds. These values are typically calculated at the B3LYP/6-311G(d,p) level of theory in the gaseous phase.

Table 1: Calculated Molecular Orbital Energies

ParameterSymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5
HOMO-LUMO Energy GapΔE4.0 to 5.0

Table 2: Calculated Global Reactivity Descriptors

ParameterSymbolTypical Calculated Value (eV)
Ionization PotentialI6.5 to 7.5
Electron AffinityA1.5 to 2.5
Electronegativityχ4.0 to 5.0
Chemical Hardnessη2.0 to 2.5
Chemical SoftnessS0.4 to 0.5
Electrophilicity Indexω3.2 to 5.0

Detailed Experimental Protocols (Computational)

This section provides a detailed protocol for performing theoretical calculations on this compound using a computational chemistry software package like Gaussian.

  • Molecular Structure Input:

    • Construct the 3D structure of this compound using a molecular builder.

    • Save the initial coordinates in a suitable format (e.g., .mol or .pdb).

  • Geometry Optimization:

    • Set up a geometry optimization calculation.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311G(d,p)

    • Specify the charge (0) and multiplicity (singlet).

    • Run the calculation to obtain the optimized ground-state geometry.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry using the same level of theory.

    • Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

  • Molecular Orbital Analysis:

    • Use the optimized geometry to perform a single-point energy calculation.

    • Request the generation of molecular orbital information, including energies and compositions.

    • Visualize the HOMO and LUMO surfaces to understand their spatial distribution.

  • Calculation of Reactivity Descriptors:

    • Extract the EHOMO and ELUMO values from the output file.

    • Use the formulas provided in Section 2.3 to calculate the global reactivity descriptors.

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical calculations on this compound.

molecular_structure cluster_phenyl1 Phenyl Ring 1 cluster_phenyl2 Phenyl Ring 2 cluster_carboxyl1 Carboxylic Acid 1 cluster_carboxyl2 Carboxylic Acid 2 C1_1 C1' C2_1 C2' C1_1->C2_1 C1_2 C1 C1_1->C1_2 C-C bond C3_1 C3' C2_1->C3_1 C4_1 C4' C3_1->C4_1 C5_1 C5' C4_1->C5_1 C7_1 C7' C4_1->C7_1 C6_1 C6' C5_1->C6_1 C6_1->C1_1 C2_2 C2 C1_2->C2_2 C3_2 C3 C2_2->C3_2 C4_2 C4 C3_2->C4_2 C5_2 C5 C4_2->C5_2 C7_2 C7 C4_2->C7_2 C6_2 C6 C5_2->C6_2 C6_2->C1_2 O1_1 O1' C7_1->O1_1 O2_1 O2' C7_1->O2_1 H1 H' O2_1->H1 O1_2 O1 C7_2->O1_2 O2_2 O2 C7_2->O2_2 H2 H O2_2->H2

Caption: Molecular Structure of this compound.

dft_workflow start Start: Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Imaginary Frequencies Found single_point Single-Point Energy Calculation check_min->single_point No Imaginary Frequencies mo_analysis Molecular Orbital Analysis (HOMO, LUMO) single_point->mo_analysis reactivity Calculate Reactivity Descriptors mo_analysis->reactivity end End: Analyze Results reactivity->end

Caption: Workflow for DFT Calculations.

homo_lumo_gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO energy_gap Energy Gap (ΔE)

Caption: HOMO-LUMO Energy Gap Diagram.

Conclusion

The theoretical investigation of this compound's molecular orbitals through computational methods like Density Functional Theory provides invaluable insights into its electronic structure and chemical reactivity. The data and methodologies presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule. Further computational and experimental work is encouraged to build upon these findings and explore the full potential of this compound in various scientific and technological domains.

References

Methodological & Application

4,4'-Bibenzoic Acid: A Versatile Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Bibenzoic acid is a rigid, aromatic dicarboxylic acid monomer that serves as a valuable building block for the synthesis of high-performance polymers. Its symmetric, biphenyl core structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers, primarily polyesters and polyamides. These properties make them suitable for a wide range of demanding applications, including advanced composites, electronics, and specialty films. This document provides an overview of the application of this compound in polymer synthesis, along with detailed experimental protocols for the preparation of representative high-performance polyesters and polyamides.

High-Performance Polymers from this compound

The incorporation of the this compound moiety into polymer backbones leads to materials with high glass transition temperatures (Tg) and excellent thermal stability. These polymers can be synthesized through various polycondensation techniques.

Polyesters: Aromatic polyesters derived from this compound and various diols exhibit liquid crystalline behavior, which allows for the formation of highly oriented fibers and moldings with outstanding mechanical properties.[1] For instance, copolyesters containing this compound can form anisotropic melts that are readily processable.[1]

Polyamides: Wholly aromatic polyamides (aramids) synthesized from this compound and aromatic diamines are known for their exceptional strength, stiffness, and thermal resistance. The rigid-rod nature of the polymer chains, facilitated by the biphenyl unit, contributes to their high performance. While direct data for polyamides based solely on this compound is limited in the provided search results, the properties can be inferred from aramids based on structurally similar aromatic diacids.

Data Presentation

The following tables summarize typical quantitative data for high-performance polymers synthesized from aromatic monomers, including those analogous to this compound. This data is provided to give researchers a comparative understanding of the expected performance characteristics.

Table 1: Thermal Properties of Aromatic Polymers

Polymer TypeMonomersGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
Aromatic Copolyester4'-hydroxybiphenyl-3-carboxylic acid, 3-hydroxybenzoic acid146 - 186> 450
Aromatic CopolyesterVanillic acid, 4-hydroxybenzoic acid, 4'-hydroxybiphenyl-4-carboxylic acid~130390 - 410
Aromatic Polyamide4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene, various aromatic diacids220 - 290450 - 500

Note: Data is based on polymers with similar rigid aromatic structures to those expected from this compound.[2][3][4]

Table 2: Mechanical Properties of High-Performance Polymer Fibers

Polymer TypePropertyValue
Aromatic CopolyesterAverage Single Filament Tenacity5 - 10 g/denier
Aromatic CopolyesterAverage Single Filament Tensile Modulus250 - 500 g/denier

Note: Data for a polyester containing a moiety derived from 4,4'-dibenzoic acid.[1]

Experimental Protocols

Detailed methodologies for the synthesis of high-performance polymers using this compound are provided below. These protocols are based on established polycondensation techniques for similar aromatic monomers.

Protocol 1: Synthesis of an Aromatic Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and an aromatic diol, such as 4,4'-biphenol. The process involves an initial esterification followed by a high-temperature polycondensation under vacuum.

Materials:

  • This compound

  • 4,4'-Biphenol (or other suitable aromatic diol)

  • Acetic anhydride (for in-situ acetylation of the diol)

  • Antimony(III) oxide (catalyst)

  • N-methyl-2-pyrrolidone (NMP) (solvent for purification)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Monomer Preparation and Charging the Reactor:

    • In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound (1.0 mol), 4,4'-biphenol (1.0 mol), and a slight excess of acetic anhydride (2.2 mol).

    • Add a catalytic amount of antimony(III) oxide (approx. 0.05-0.1 mol%).

    • Purge the reactor with dry nitrogen for 30 minutes to create an inert atmosphere.

  • Esterification (First Stage):

    • Begin stirring and gradually heat the reactor to 250-270°C under a slow stream of nitrogen.

    • Acetic acid will begin to distill off as a byproduct of the acetylation of the diol and subsequent esterification.

    • Maintain this temperature for 2-4 hours, or until the distillation of acetic acid ceases.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 300-350°C.

    • Simultaneously, slowly reduce the pressure in the reactor to below 1 mmHg using a vacuum pump.

    • Continue the reaction under these conditions for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The reaction is considered complete when the stirrer torque indicates a high melt viscosity.

  • Polymer Recovery and Purification:

    • Release the vacuum with nitrogen and cool the reactor.

    • The solid polymer can be removed from the reactor.

    • For purification, the polymer can be dissolved in a suitable high-boiling solvent like NMP and then precipitated by pouring the solution into a non-solvent like methanol.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 100-120°C until a constant weight is achieved.

Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), using the phosphorylation reaction.

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA) (or other suitable aromatic diamine)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • Reactor Setup and Monomer Dissolution:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.0 mol), 4,4'-oxydianiline (1.0 mol), anhydrous NMP, and lithium chloride (to enhance solubility).

    • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Polycondensation Reaction:

    • Cool the solution to 0-5°C using an ice bath.

    • Add anhydrous pyridine followed by the dropwise addition of triphenyl phosphite (TPP).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100°C.

    • Maintain the reaction at this temperature for 3-6 hours. The viscosity of the solution will increase as polymerization proceeds.

  • Polymer Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot methanol and then water to remove any residual solvent and byproducts.

    • Dry the purified polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the polymerization processes and the logical relationship of monomer to polymer properties.

PolymerizationWorkflow cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis BibenzoicAcid1 This compound MeltPoly Melt Polycondensation BibenzoicAcid1->MeltPoly Diol Aromatic Diol (e.g., 4,4'-Biphenol) Diol->MeltPoly Polyester High-Performance Aromatic Polyester MeltPoly->Polyester High Temp, Vacuum BibenzoicAcid2 This compound SolutionPoly Solution Polycondensation BibenzoicAcid2->SolutionPoly Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->SolutionPoly Polyamide High-Performance Aromatic Polyamide SolutionPoly->Polyamide Phosphorylation

Caption: General workflows for polyester and polyamide synthesis.

PropertyRelationship cluster_properties Key Structural Features cluster_performance Resulting Polymer Properties Monomer This compound Monomer Structure Rigidity Rigid Biphenyl Core Monomer->Rigidity Symmetry Symmetrical Structure Monomer->Symmetry Aromaticity High Aromatic Content Monomer->Aromaticity Thermal High Thermal Stability (High Tg and Td) Rigidity->Thermal Mechanical Excellent Mechanical Strength and Modulus Rigidity->Mechanical Crystallinity Liquid Crystalline Potential Symmetry->Crystallinity Aromaticity->Thermal Chemical Good Chemical Resistance Aromaticity->Chemical

Caption: Structure-property relationships for this compound polymers.

References

Application Notes: Preparation and Characterization of Liquid Crystals from 4,4'-Bibenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of thermotropic liquid crystals derived from 4,4'-bibenzoic acid. The rigid, rod-like structure of the 4,4'-biphenyl core makes it an excellent building block for creating calamitic liquid crystals.[1] By functionalizing the terminal carboxylic acid groups, typically through esterification with long-chain alcohols, molecules with desirable mesomorphic properties can be achieved.[2] The length and nature of these terminal alkyl chains are critical in determining the specific liquid crystalline phases (e.g., nematic, smectic) and the transition temperatures of the resulting materials.[1][2]

The ability to form ordered yet fluid phases makes these materials highly valuable for applications in displays, sensors, and optical switches.[2][3] Furthermore, the self-assembling nature of liquid crystals is of significant interest in drug delivery systems and for organizing biological molecules. The protocols outlined below describe a common synthetic route to a homologous series of this compound-based liquid crystals and the subsequent characterization of their thermal and optical properties.

Quantitative Data Summary

The mesomorphic properties of liquid crystals derived from this compound are highly dependent on the length of the terminal alkyl chains. The following table summarizes representative phase transition temperatures for a homologous series of 4,4'-bis(n-alkoxycarbonyl)biphenyls.

Compound (n = number of carbon atoms in alkyl chain)Crystal to Nematic Transition T_CN (°C)Nematic to Isotropic Transition T_NI (°C)Mesophase Range (°C)
4 18524055
6 16822557
8 15221866
10 14521065
12 14020262

Note: The data presented are representative and may vary based on experimental conditions and purity of the compounds.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Bis(n-octylcarboxy)biphenyl via Esterification

This protocol details the esterification of this compound with 1-octanol to introduce flexible alkyl chains, a common strategy for inducing liquid crystalline behavior.[2]

Materials:

  • This compound

  • 1-Octanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Dilute Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and 1-octanol (2.5 eq) in dry dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 4,4'-bis(n-octylcarboxy)biphenyl.[2]

Protocol 2: Characterization of Liquid Crystalline Properties

The following protocols are used to identify and characterize the mesophases of the synthesized compounds.

A. Polarized Optical Microscopy (POM): POM is used to visually identify the characteristic textures of different liquid crystal phases.[1][4]

  • Place a small sample of the synthesized compound on a clean microscope slide and cover with a coverslip.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample until it melts into the isotropic liquid phase (a completely dark field of view under crossed polarizers).

  • Slowly cool the sample and observe the formation of birefringent textures as it transitions into the liquid crystalline phase(s).

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., Schlieren textures for nematic phases, fan-shaped textures for smectic phases).

B. Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[5][6]

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (transition to isotropic liquid).

  • Cool the sample at the same controlled rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • The peaks in the DSC thermogram correspond to the phase transitions. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Visualizations

Synthesis_Workflow Synthesis of 4,4'-Bis(alkoxycarbonyl)biphenyl Start This compound (Rigid Core) Reaction Esterification (DCC/DMAP, DCM, RT) Start->Reaction Alcohol n-Alkanol (Flexible Tail Precursor) Alcohol->Reaction Workup Work-up & Purification (Filtration, Extraction, Chromatography) Reaction->Workup Crude Product Product 4,4'-Bis(alkoxycarbonyl)biphenyl (Liquid Crystal) Workup->Product Pure Product Characterization Characterization (POM, DSC) Product->Characterization

Caption: Workflow for the synthesis of liquid crystals.

Molecular_Structure Molecular Architecture of a Calamitic Liquid Crystal cluster_molecule cluster_key Components Tail1 Flexible Alkyl Chain (e.g., -O(CH2)7CH3) Core Rigid Biphenyl Core (this compound Derivative) Tail1->Core Tail2 Flexible Alkyl Chain (e.g., -O(CH2)7CH3) Core->Tail2 key_core Rigid Core: Promotes orientational order key_tail Flexible Tails: Influence fluidity and phase type

References

Application Notes and Protocols for the Functionalization of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear aromatic dicarboxylic acid. Its unique structural properties make it a crucial building block in the synthesis of various advanced materials. It is a key component in the development of metal-organic frameworks (MOFs), where it acts as an organic linker, and in the synthesis of liquid crystal polymers with applications in electronics and optical devices.[1] The functionalization of its two carboxylic acid groups allows for the synthesis of a wide array of derivatives, including esters and amides, which are pivotal intermediates in the pharmaceutical and materials science industries. This document provides detailed protocols for the esterification and amide bond formation of this compound, intended for researchers and professionals in drug development and materials science.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of this compound.

Functionalization MethodReagentsCatalystSolventReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
Diesterification Excess Alcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄Alcohol (as solvent)Reflux (65-80)4-1685-95
Diamidation Amine (2.2 eq.), HOBt (2.2 eq.), EDC (2.5 eq.)-Anhydrous DMF0 to Room Temp12-2480-90
Diamidation (Acid Chloride) Oxalyl Chloride (2.5 eq.), then Amine (2.5 eq.)Cat. DMFAnhydrous THFRoom Temp2-4>90 (for acid chloride), 80-90 (for amide)

Experimental Protocols

Protocol 1: Diesterification of this compound via Fischer Esterification

This protocol describes the synthesis of a dialkyl 4,4'-biphenyldicarboxylate through the acid-catalyzed esterification of this compound with an excess of alcohol.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-40 mL per gram of dicarboxylic acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-4% of the alcohol volume) to the suspension.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing for 4-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve.

  • Solvent Removal: Remove the excess alcohol using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add an organic solvent such as ethyl acetate to dissolve the product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diester.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure dialkyl 4,4'-biphenyldicarboxylate.

Protocol 2: Diamide Formation from this compound using a Coupling Agent

This protocol details the synthesis of a 4,4'-biphenyldicarboxamide by reacting this compound with an amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound

  • Primary or secondary amine (2.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.5 eq)

  • Hydroxybenzotriazole (HOBt) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and HOBt (2.2 eq) in anhydrous DMF in a round-bottom flask.

  • Amine Addition: Add the desired amine (2.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Coupling Agent Addition: Add EDC (2.5 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water. Extract the aqueous layer three times with ethyl acetate.[3]

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure diamide.

Mandatory Visualization

Caption: Fischer esterification of this compound.

Caption: Amide formation from this compound.

Experimental_Workflow Start Start Setup Reaction Setup: Dissolve/suspend reactants and catalyst Start->Setup Reaction Reaction: Heat/stir for specified time Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Quench, neutralize, and extract Monitoring->Workup Complete Purification Purification: Recrystallization or Chromatography Workup->Purification Analysis Characterization: NMR, IR, MS, Melting Point Purification->Analysis End End Analysis->End

Caption: General experimental workflow for functionalization.

References

Application Notes and Protocols: 4,4'-Bibenzoic Acid in Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-bibenzoic acid (H₂BBA) and its derivatives as versatile building blocks in the formation of supramolecular assemblies. The focus is on the synthesis, characterization, and application of these structures, particularly in the realm of Metal-Organic Frameworks (MOFs), with relevance to drug delivery and chemical sensing.

Introduction to this compound in Supramolecular Chemistry

This compound is a rigid, linear dicarboxylic acid that serves as an excellent organic linker in the construction of supramolecular architectures. Its two carboxylic acid groups, positioned at opposite ends of the biphenyl backbone, allow for the formation of extended networks through coordination with metal ions or through hydrogen bonding interactions. This structural motif leads to the formation of robust and porous materials with tunable properties, making them highly attractive for a variety of applications.

The resulting supramolecular assemblies, especially MOFs, exhibit high surface areas, tunable pore sizes, and the potential for functionalization, which are critical attributes for applications in gas storage, catalysis, chemical sensing, and controlled drug delivery.

Applications of this compound-Based Supramolecular Assemblies

The unique structural features of supramolecular assemblies derived from this compound lend themselves to a range of advanced applications:

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents. The release of these drugs can often be triggered by specific stimuli, such as pH changes, making them promising for targeted cancer therapy. For instance, MOFs can be designed to release their drug payload in the acidic microenvironment of a tumor.

  • Chemical Sensing: The luminescence properties of lanthanide-based MOFs can be modulated by the presence of specific analytes. This "turn-on" or "turn-off" fluorescent response forms the basis for highly sensitive and selective chemical sensors for ions and small molecules.

  • Catalysis: The well-defined and accessible active sites within MOFs, which can be either the metal nodes or functionalized organic linkers, make them effective heterogeneous catalysts for various organic transformations.

  • Gas Storage and Separation: The high porosity and tunable pore surface chemistry of these materials are advantageous for the selective adsorption and storage of gases like carbon dioxide and methane.

Quantitative Data Summary

The following tables summarize key quantitative data for representative supramolecular assemblies synthesized using this compound and its derivatives.

Table 1: Porosity and Surface Area of Selected MOFs

MOF DesignationMetal IonOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
Ni-BPDC-MOFNi²⁺4,4'-Biphenyldicarboxylic acid311.99[1]-29.2[1]
BZ2/DEFZn²⁺1,4-Benzenedicarboxylic acid4330[2]--
AZ2Zn²⁺Azobenzene-4,4'-dicarboxylic acid3428[2]--

Table 2: Drug Loading and Release in MOFs

MOF CarrierDrugLoading Capacity (% w/w)Release ConditionsReference
Zn-based MOFDoxorubicin33.74[3][4]pH-sensitive release (higher at pH 3.8)[3][4]
UIO-66Doxorubicin450 mg/g-[5]
MIL-88B (Fe)Ibuprofen~19.46-[5]

Experimental Protocols

Solvothermal Synthesis of a Nickel-Based MOF with 4,4'-Biphenyldicarboxylic Acid (Ni-BPDC-MOF)

This protocol describes a one-step hydrothermal method for the synthesis of a nickel-based MOF.[1]

Materials:

  • 4,4'-Biphenyldicarboxylic acid (BPDC)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: Dissolve 0.149 g of BPDC and 0.096 g of Ni(NO₃)₂·6H₂O in 20 mL of DMF with continuous stirring. The molar ratio of the organic linker to the metal ion should be approximately 3:2.[1]

  • Solvothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave. Heat the autoclave in an oven at 180 °C for 10 hours.[1]

  • Isolation and Washing: After cooling to room temperature, a light green precipitate will have formed. Collect the solid product by centrifugation. Wash the product sequentially with fresh DMF and ethanol to remove unreacted starting materials.

  • Activation: Activate the synthesized MOF by heating it at 120 °C under vacuum for 24 hours to remove solvent molecules from the pores.[1]

Synthesis of a Zinc-Based MOF for Drug Delivery

This protocol outlines the solvothermal synthesis of a zinc-based MOF using a benzoic acid derivative.[3][4]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Dimethylaminobenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Reactant Mixture: In a 20 mL Teflon-lined autoclave, combine 1.0 mmol of Zn(NO₃)₂·6H₂O (297.4 mg) and 1.0 mmol of 4-dimethylaminobenzoic acid (165.2 mg) in a solvent mixture of 12 mL of DMF and 8 mL of methanol (3:2 ratio).[3]

  • Heating: Heat the autoclave from room temperature to 120 °C at a rate of 10 °C per hour. Maintain the temperature at 120 °C for three days.[3]

  • Cooling and Collection: After the reaction period, cool the autoclave to room temperature at a rate of 5 °C per hour. Collect the resulting crystalline product.

Formation of a Hydrogen-Bonded Co-crystal with Benzoic Acid

This protocol describes the formation of a co-crystal through slow evaporation.[6]

Materials:

  • Benzoic acid

  • L-proline

  • Ethanol

Procedure:

  • Dissolution: In a scintillation vial, dissolve 10.1 mg of benzoic acid and 9.3 mg of L-proline in approximately 8 mL of ethanol. Use sonication to ensure complete dissolution of the solids.[6]

  • Crystallization: Loosely cap the vial and leave it undisturbed on an open shelf.

  • Crystal Growth: Colorless, needle-shaped crystals suitable for single-crystal X-ray diffraction will form over a period of three weeks.[6]

Visualizations

Experimental Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Reactant\nDissolution Reactant Dissolution Solution\nMixing Solution Mixing Reactant\nDissolution->Solution\nMixing Solvothermal\nReaction Solvothermal Reaction Solution\nMixing->Solvothermal\nReaction Isolation &\nWashing Isolation & Washing Solvothermal\nReaction->Isolation &\nWashing Activation Activation Isolation &\nWashing->Activation Characterization Characterization Activation->Characterization Luminescent_Sensing cluster_mof Luminescent Lanthanide MOF Organic_Linker Organic Linker (Antenna) Lanthanide_Ion Lanthanide Ion (Emitter) Organic_Linker->Lanthanide_Ion Energy Transfer Luminescence Characteristic Luminescence Lanthanide_Ion->Luminescence Emission Quenched_Luminescence Quenched/Enhanced Luminescence Lanthanide_Ion->Quenched_Luminescence Altered Emission Excitation_Light Excitation Light Excitation_Light->Organic_Linker Absorption Analyte Analyte Analyte->Organic_Linker Interaction Analyte->Lanthanide_Ion Interaction

References

Application Notes and Protocols for the Polymerization of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and execution of the polymerization of 4,4'-biphenyl dicarboxylic acid, also known as 4,4'-bibenzoic acid. This versatile monomer is a key building block in the synthesis of high-performance polymers such as polyesters and polyamides, which are valued for their excellent thermal stability and mechanical properties.[1] The protocols outlined below cover various polymerization techniques, including melt polycondensation, solution polymerization, and interfacial polymerization.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for 4,4'-biphenyl dicarboxylic acid and all other chemicals involved.

  • 4,4'-Biphenyl dicarboxylic acid: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Handling: Standard laboratory safety practices should be followed, including the use of a fume hood when handling volatile or hazardous reagents.

Polymerization Methods

Melt Polycondensation for Polyester Synthesis

Melt polycondensation is a common method for synthesizing polyesters from dicarboxylic acids and diols at high temperatures. The reaction is typically carried out in a high-temperature reactor equipped with a stirrer and a vacuum system to remove the condensation byproducts, such as water or ethylene glycol, and drive the reaction towards high molecular weight polymers.

Experimental Protocol:

  • Reactor Setup: A three-necked round-bottom flask or a dedicated polymerization reactor is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Charging Reactants: The reactor is charged with 4,4'-biphenyl dicarboxylic acid, a diol (e.g., 1,6-hexanediol or 1,4-cyclohexanedimethanol), and a catalyst such as antimony oxide (Sb₂O₃) or titanium butoxide (TBT).[2] The molar ratio of diol to dicarboxylic acid is typically in excess, for example, 1.3:1, to compensate for any loss of the diol during the high-temperature reaction.[2]

  • Inert Atmosphere: The system is purged with dry nitrogen for at least 10-15 minutes to remove any oxygen.[2]

  • Esterification Stage: The reaction mixture is heated to a temperature range of 250-280°C with continuous stirring under a nitrogen atmosphere.[2] This stage facilitates the initial esterification reaction, with the removal of water. This stage is typically run for 1-3 hours.[2]

  • Polycondensation Stage: The temperature is then gradually increased to 285-300°C, and a vacuum (typically below 1 mmHg or 100 Pa) is applied slowly over a period of 15-30 minutes.[2] The high temperature and vacuum help to remove the diol byproduct, driving the polymerization to completion and achieving a high molecular weight polymer. This stage is continued for an additional 2-4 hours.[2]

  • Product Recovery: After the polycondensation is complete, the vacuum is broken with nitrogen, and the molten polymer is extruded from the reactor and allowed to cool. The resulting polymer can then be ground into a powder for further analysis.

Quantitative Data for Melt Polycondensation of Copolyesters:

Polymer IDBDA Content (mol%)Inherent Viscosity (dL/g)Tg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
PCTB2020-103->41>159[2][3][4]
PCTB3030-----[2][3][4]
PCTB4040-----[2][3][4]
PCTB5050-----[2][3][4]
PCTB6060-----[2][3][4]
PCTB7070-----[2][3][4]

BDA: 4,4'-Biphenyl dicarboxylic acid PCTB: Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate) Tg: Glass Transition Temperature Tm: Melting Temperature

Solution Polycondensation for Polyamide Synthesis

Solution polycondensation is a versatile method carried out in a solvent that dissolves both the monomers and the resulting polymer. This technique allows for better temperature control and can be performed at lower temperatures compared to melt polycondensation. The Yamazaki phosphorylation reaction is a well-known method for direct polycondensation of dicarboxylic acids and diamines to form polyamides.

Experimental Protocol (Yamazaki Phosphorylation Reaction):

  • Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Charging Reactants: The flask is charged with 4,4'-biphenyl dicarboxylic acid (or a derivative like 4,4'-bis(4-carboxymethylene)biphenyl), an aromatic diamine, a condensing agent system (e.g., triphenyl phosphite (TPP) and pyridine), and a solvent such as N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl).[5][6][7]

  • Inert Atmosphere: The system is purged with dry nitrogen.

  • Polymerization: The reaction mixture is heated to approximately 110°C with constant stirring under a nitrogen atmosphere for about 3 hours.[7]

  • Product Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and hot water to remove any unreacted monomers and salts, and finally dried in a vacuum oven.

Quantitative Data for Solution Polycondensation of Polyamides:

Polyamide from DiamineInherent Viscosity (dL/g)Tg (°C)10% Weight Loss Temp. (°C, N₂)SolubilityReference
4,4'-Oxydianiline0.52 - 0.96210 - 261620 - 710Soluble in NMP, DMSO, DMF[5][6][7]
4,4'-Methylenedianiline0.52 - 0.96210 - 261620 - 710Soluble in NMP, DMSO, DMF[5][6][7]
p-Phenylenediamine0.52 - 0.96210 - 261620 - 710Soluble in NMP, DMSO, DMF[5][6][7]

Data is for polyamides derived from 4,4'-bis(4-carboxymethylene) biphenyl. Tg: Glass Transition Temperature NMP: N-methyl-2-pyrrolidone; DMSO: Dimethyl sulfoxide; DMF: Dimethylformamide

Interfacial Polymerization

Interfacial polymerization is a rapid and effective method that occurs at the interface of two immiscible liquids. Typically, a diacid chloride is dissolved in an organic solvent, and a diamine or diol is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct.

Experimental Protocol:

  • Preparation of Monomer Solutions:

    • Aqueous Phase: Dissolve the diamine or diol and a base (e.g., sodium hydroxide or sodium carbonate) in water.

    • Organic Phase: Dissolve the 4,4'-biphenyl dicarbonyl chloride (prepared from 4,4'-biphenyl dicarboxylic acid and a chlorinating agent like thionyl chloride) in an organic solvent immiscible with water, such as dichloromethane or hexane.[8][9]

  • Polymerization:

    • Carefully pour the aqueous solution on top of the organic solution in a beaker to form two distinct layers.

    • A polymer film will form instantly at the interface.[10]

    • Using forceps, gently grasp the polymer film at the center of the interface and pull it out vertically. A continuous strand of polymer can be drawn from the interface.

  • Washing and Drying:

    • The collected polymer strand should be washed thoroughly with water and then with a solvent like acetone or methanol to remove unreacted monomers and byproducts.

    • The polymer is then dried in a vacuum oven.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization cluster_analysis Characterization Monomer_Prep Monomer Preparation & Purification Reactor_Setup Reactor Setup Monomer_Prep->Reactor_Setup Solvent_Prep Solvent/Catalyst Preparation Solvent_Prep->Reactor_Setup Charging Charging Reactants Reactor_Setup->Charging Polymerization_Step Polymerization (Melt/Solution/Interfacial) Charging->Polymerization_Step Isolation Polymer Isolation (Precipitation/Extrusion) Polymerization_Step->Isolation Purification Purification & Washing Isolation->Purification Drying Drying Purification->Drying Analysis Polymer Analysis (GPC, NMR, DSC, TGA) Drying->Analysis

Caption: General experimental workflow for polymerization.

polymerization_pathways cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis Dicarboxylic_Acid 4,4'-Biphenyl dicarboxylic acid Polyester Polyester Dicarboxylic_Acid->Polyester + Catalyst, Heat, Vacuum Diol Diol (e.g., 1,6-Hexanediol) Diol->Polyester Diacid_Chloride 4,4'-Biphenyl dicarbonyl chloride Polyamide Polyamide Diacid_Chloride->Polyamide + Base Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Polyamide

Caption: Polymerization reaction pathways.

References

Application Notes and Protocols for the Characterization of 4,4'-Bibenzoic Acid-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) constructed from 4,4'-biphenyldicarboxylic acid (BPDC), also known as 4,4'-bibenzoic acid, have garnered significant attention due to their high thermal stability, tunable porosity, and large surface area. These properties make them promising candidates for a variety of applications, including gas storage, catalysis, and particularly as carriers for drug delivery systems. The versatile nature of the BPDC linker allows for the formation of diverse network topologies with various metal ions, leading to a rich family of MOFs with tailored properties.

This document provides detailed application notes and experimental protocols for the essential characterization techniques required to analyze the structural and physicochemical properties of BPDC-based MOFs. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is critical for advancing research and development in academia and the pharmaceutical industry.

Key Characterization Techniques: Summary and Data

A comprehensive characterization of this compound-based MOFs is crucial to understanding their structure-property relationships. The following table summarizes key quantitative data obtained from various characterization techniques for representative BPDC-based MOFs.

MOF Name/CompositionMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temp. (°C)Key PXRD Peaks (2θ)Reference
Ni-BPDCNi311.99->35012.4°, 15.3°, 18.7°, 30.3°[1][2]
DUT-32 (Zn₄O(bpdc)(btctb)₄/₃)Zn64113.16--[3]
--INVALID-LINK--MnMicroporous---[4]
Ho-BPDCHoPorous-High thermal stability-[5]
Zr-BPDC (UiO-67 analogue)Zr---Shifted to lower angles vs. UiO-66[6]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are generalized for BPDC-based MOFs and should be adapted based on the specific instrumentation and sample properties.

Powder X-ray Diffraction (PXRD)

Application: PXRD is a fundamental technique used to confirm the crystalline phase and purity of a synthesized MOF. It provides a unique "fingerprint" of the crystal structure which can be compared to simulated patterns from single-crystal data or previously reported findings.[7][8][9]

Protocol:

  • Sample Preparation:

    • Ensure the MOF sample is properly activated (solvent-exchanged and dried under vacuum) to remove guest molecules from the pores, unless the as-synthesized material is being analyzed.

    • Grind a small amount of the MOF powder (typically 10-20 mg) into a fine, homogeneous powder using an agate mortar and pestle to ensure random crystal orientation.

    • Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

  • Data Collection:

    • Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

    • Set the 2θ scan range typically from 5° to 50°, which covers the most characteristic diffraction peaks for MOFs.

    • Use a step size of 0.01-0.02° and a scan speed that allows for good signal-to-noise ratio, typically 1-5°/min.

    • The X-ray tube is often operated at 40 kV and 40 mA.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the positions (2θ) and relative intensities of the diffraction peaks.

    • Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data or with patterns from the literature for the expected MOF structure to confirm phase purity.

Single-Crystal X-ray Diffraction (SCXRD)

Application: SCXRD is the most powerful technique for determining the precise three-dimensional atomic arrangement of a MOF, including bond lengths, bond angles, and the connectivity of the metal clusters and organic linkers. This technique is essential for unambiguously solving the crystal structure of a new MOF.[10][11][12]

Protocol:

  • Crystal Selection and Mounting:

    • Under a high-magnification microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.

    • Carefully mount the selected crystal on a cryoloop or a glass fiber using a suitable adhesive or oil.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer, often equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) microfocus X-ray source and a CCD or CMOS detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential structural changes.

    • A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. Disordered solvent molecules within the pores may require special handling, such as using the SQUEEZE routine in PLATON.[10]

Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the MOF, identify the temperature at which the framework decomposes, and quantify the amount of solvent molecules coordinated to the metal centers or trapped within the pores.[1][5][6]

Protocol:

  • Sample Preparation:

    • Place a small amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest solvent molecules.

    • The onset of a significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the MOF framework.

Gas Sorption Analysis (BET Surface Area)

Application: Gas sorption analysis is used to determine the specific surface area, pore volume, and pore size distribution of a MOF. The Brunauer-Emmett-Teller (BET) theory is commonly applied to nitrogen adsorption data to calculate the surface area. This is a critical measurement for applications involving adsorption and storage.[13][14][15]

Protocol:

  • Sample Preparation (Activation):

    • Place a known mass of the MOF sample (typically 50-100 mg) in a sample tube.

    • Activate the sample by heating it under a dynamic vacuum to remove any guest molecules from the pores. The activation temperature and time depend on the stability of the MOF (e.g., 120-180 °C for several hours).

  • Analysis:

    • Transfer the sample tube to the analysis port of a gas sorption analyzer.

    • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • The instrument will dose the sample with known amounts of nitrogen gas at various relative pressures (P/P₀).

  • Data Analysis:

    • Plot the amount of nitrogen adsorbed versus the relative pressure to obtain the adsorption-desorption isotherm.

    • Apply the BET equation to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.

    • The total pore volume can be estimated from the amount of gas adsorbed at a relative pressure close to 1.

Scanning Electron Microscopy (SEM)

Application: SEM is used to visualize the morphology, particle size, and surface features of the MOF crystals. It provides valuable information about the homogeneity of the sample and the crystal habit.

Protocol:

  • Sample Preparation:

    • Mount a small amount of the MOF powder onto an aluminum SEM stub using double-sided carbon tape.[16][17]

    • Gently blow off any excess powder with compressed air to avoid contaminating the SEM chamber.[16][17]

    • For non-conductive MOF samples, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[16][18]

  • Imaging:

    • Place the prepared stub into the SEM chamber.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV) and adjust the focus and stigma to obtain a clear image.

    • Capture images at various magnifications to observe the overall morphology and fine surface details.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups of the BPDC linker to the metal centers.

Protocol:

  • Sample Preparation:

    • Mix a small amount of the dried MOF sample (about 1-2 mg) with potassium bromide (KBr) powder (about 100-200 mg).

    • Grind the mixture to a fine, homogeneous powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the FTIR spectrum of the MOF with that of the free BPDC linker.

    • The disappearance of the broad O-H stretch from the carboxylic acid groups and the shift of the C=O stretching frequency are indicative of the coordination of the carboxylate groups to the metal ions.

Visualized Workflows

General Workflow for MOF Characterization

This diagram illustrates the logical flow of characterization techniques, starting from the synthesized material to a comprehensive understanding of its properties.

MOF_Characterization_Workflow cluster_synthesis Synthesis & Activation Synthesis Synthesized MOF Activation Activation (Solvent Exchange & Drying) Synthesis->Activation PXRD Powder X-ray Diffraction (PXRD) Activation->PXRD SCXRD Single-Crystal X-ray Diffraction (SCXRD) Activation->SCXRD TGA Thermogravimetric Analysis (TGA) Activation->TGA BET Gas Sorption (BET) Activation->BET SEM Scanning Electron Microscopy (SEM) Activation->SEM FTIR FTIR Spectroscopy Activation->FTIR Phase_Purity Phase & Purity PXRD->Phase_Purity Crystal_Structure Crystal Structure SCXRD->Crystal_Structure Thermal_Stability Thermal Stability TGA->Thermal_Stability Porosity Porosity & Surface Area BET->Porosity Morphology Morphology & Particle Size SEM->Morphology Coordination Functional Groups & Coordination FTIR->Coordination

Caption: General workflow for the characterization of this compound-based MOFs.

Workflow for Drug Loading and Release Studies

This diagram outlines the key steps involved in evaluating BPDC-based MOFs as drug delivery vehicles, a primary application for this class of materials.

Drug_Delivery_Workflow cluster_preparation Material Preparation cluster_loading Drug Loading cluster_characterization Characterization of Drug-Loaded MOF cluster_release In Vitro Drug Release cluster_evaluation Evaluation Activated_MOF Activated BPDC-MOF Loading Drug Loading via Incubation Activated_MOF->Loading Drug_Solution Drug Solution Drug_Solution->Loading Separation Separation & Washing Loading->Separation Drug_Loaded_MOF Drug-Loaded MOF Separation->Drug_Loaded_MOF Spectroscopy UV-Vis/HPLC Separation->Spectroscopy PXRD_Loaded PXRD Drug_Loaded_MOF->PXRD_Loaded TGA_Loaded TGA Drug_Loaded_MOF->TGA_Loaded Release_Study Incubation in Release Media (e.g., PBS) Drug_Loaded_MOF->Release_Study Loading_Capacity Loading Capacity & Efficiency Spectroscopy->Loading_Capacity Sampling Periodic Sampling Release_Study->Sampling Quantification Drug Quantification Sampling->Quantification Release_Profile Release Profile & Kinetics Quantification->Release_Profile

Caption: Workflow for investigating drug loading and release from BPDC-based MOFs.

References

Application Notes and Protocols for Aligning Liquid Crystals Derived from 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the alignment of liquid crystals (LCs) derived from 4,4'-Bibenzoic acid. The primary focus is on achieving vertical (homeotropic) alignment through in-situ self-assembly, a technique that offers simplicity and effectiveness.

Introduction

Liquid crystals derived from this compound are of significant interest due to their potential applications in display technologies, sensors, and optical devices.[1][2] Proper alignment of these LCs is crucial for their functionality, as it dictates their optical and electrical properties.[2][3] This document outlines the prevailing methods for achieving uniform alignment, with a particular emphasis on the use of alkylated benzoic acid derivatives that form self-assembled molecular (SAM) layers.[4][5][6]

Alignment Mechanisms

The primary mechanism for aligning liquid crystals based on this compound derivatives involves the formation of a self-assembled molecular (SAM) layer on a substrate. This process is driven by hydrogen bonding between the carboxylic acid group of the benzoic acid derivative and the substrate surface, which can be indium tin oxide (ITO) or a conventional polyimide (PI) alignment layer.[4][5][6] The alkyl chains of the benzoic acid derivatives then orient the liquid crystal molecules, typically inducing a vertical (homeotropic) alignment.[4][7]

An alternative approach involves the application of external fields, such as magnetic fields, to induce alignment, particularly during the cooling phase from the isotropic state.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the alignment of liquid crystals using benzoic acid derivatives.

ParameterMethodValue/RangeSubstrate/LC SystemReference
Pretilt Angle In-situ self-assembly with UV irradiation> 88°Polyimide[9]
Pretilt Angle In-situ photopolymerization89.7°BTDA-DMMDA PI with 1 wt% Dodecyl Acrylate[9]
Water Contact Angle (Bare Substrate) In-situ photopolymerization79.6°BTDA-DMMDA PI[9]
Water Contact Angle (After Alignment Layer Formation) In-situ photopolymerization94.8° - 97.5°BTDA-DMMDA PI with Dodecyl Acrylate[9]
Polar Surface Energy for Vertical Alignment Chavicol-modified Polystyrene< 1.3 mJ/m²PCHA100 film[10]
Total Surface Energy for Vertical Alignment 2,4-di-tert-butylphenoxymethyl-substituted Polystyrene< 29.4 mJ/m²PDtBP# films[11]
Thermal Stability In-situ self-assemblyStable up to 200 °CPDtBP88 film[11]
UV Stability Chavicol-modified PolystyreneStable up to 5 J/cm²PCHA100 film[10]
Magnetic Field Strength for Planar Alignment Magnetic Field Alignment1.5 - 2 TNot specified[8]

Experimental Protocols

Protocol 1: In-Situ Self-Assembled Vertical Alignment on ITO Substrates

This protocol describes the formation of a homeotropic alignment layer using an alkylated benzoic acid derivative doped directly into the liquid crystal medium.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Nematic Liquid Crystal (e.g., fluorobiphenyl derivative with negative dielectric anisotropy)

  • 4-(4-heptylphenyl)benzoic acid

  • Spacers (e.g., 4.25 µm)

  • Epoxy glue

  • Ethanol

  • Deionized water

Equipment:

  • Spin coater

  • Hot plate

  • UV curing system (optional)

  • Polarizing Optical Microscope (POM)

  • Contact angle goniometer

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO substrates by sonicating in a sequence of deionized water, and ethanol, for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Doping the Liquid Crystal:

    • Prepare a mixture of the nematic liquid crystal and 4-(4-heptylphenyl)benzoic acid at a low concentration (e.g., 0.5-2 wt%).

    • Heat the mixture to the isotropic phase temperature of the liquid crystal (e.g., 75 °C) and stir until the dopant is completely dissolved and the mixture is homogeneous.[7]

  • Cell Fabrication:

    • Assemble a liquid crystal cell by placing two ITO substrates together, with the conductive sides facing each other.

    • Use spacers to maintain a uniform cell gap.[10]

    • Seal the edges of the cell with epoxy glue, leaving a small opening for filling.

  • Liquid Crystal Filling:

    • Fill the cell with the doped liquid crystal mixture via capillary action at a temperature above the clearing point of the LC.

    • Seal the filling port with epoxy glue.

  • Annealing:

    • Heat the filled cell to a temperature above the LC's clearing point for a short period (e.g., 10 minutes) to ensure a uniform isotropic state.

    • Slowly cool the cell back to room temperature to allow for the self-assembly of the alignment layer and the uniform alignment of the liquid crystal.

  • Characterization:

    • Observe the cell under a Polarizing Optical Microscope (POM). A dark state under crossed polarizers that remains dark upon rotation of the stage indicates good vertical alignment.

    • Optionally, measure the pretilt angle using a crystal rotation method.

    • The surface properties of similarly prepared substrates can be characterized by measuring the water contact angle.

Protocol 2: Vertical Alignment on Polyimide with Self-Assembled Layer

This protocol details the enhancement of vertical alignment on a conventional polyimide layer through the in-situ self-assembly of a benzoic acid derivative.

Materials:

  • ITO coated glass substrates

  • Polyimide (PI) precursor solution

  • N-Methyl-2-pyrrolidone (NMP) for dilution

  • Nematic Liquid Crystal

  • 4-(4-heptylphenyl)benzoic acid

  • Spacers

  • Epoxy glue

Equipment:

  • Spin coater

  • Hot plate/oven for curing

  • Rubbing machine (optional)

  • Polarizing Optical Microscope (POM)

Procedure:

  • Polyimide Layer Preparation:

    • Clean ITO substrates as described in Protocol 1.

    • Spin-coat a thin layer of polyimide precursor solution onto the ITO substrates.

    • Pre-bake the substrates on a hot plate (e.g., at 80 °C for 10 minutes) to evaporate the solvent.

    • Cure the polyimide layer in an oven according to the manufacturer's specifications (e.g., at 180-250 °C for 1 hour).

  • Doping and Cell Assembly:

    • Prepare the doped liquid crystal mixture as described in Protocol 1.

    • Assemble the LC cell using the polyimide-coated substrates.

  • Filling and Annealing:

    • Fill and anneal the cell as described in Protocol 1. The hydrogen bonding will occur between the benzoic acid derivative and the polyimide surface.[5]

  • Characterization:

    • Characterize the alignment using a POM as described in Protocol 1.

Visualizations

Experimental_Workflow_InSitu_SAM cluster_prep Substrate Preparation cluster_mix Mixture Preparation cluster_cell Cell Fabrication & Filling cluster_align Alignment & Characterization ITO ITO Substrate Clean Cleaning ITO->Clean Assemble Cell Assembly Clean->Assemble LC Liquid Crystal Mix Doping & Mixing (Isotropic Phase) LC->Mix Dopant Benzoic Acid Derivative Dopant->Mix Fill Capillary Filling Mix->Fill Assemble->Fill Seal Sealing Fill->Seal Anneal Annealing Seal->Anneal POM POM Analysis Anneal->POM

Caption: Workflow for in-situ self-assembled alignment.

Signaling_Pathway_Alignment cluster_interface Molecular Interactions at Interface cluster_outcome Macroscopic Outcome Benzoic_Acid This compound Derivative (e.g., 4-(4-heptylphenyl)benzoic acid) Substrate Substrate Surface (ITO or Polyimide) Benzoic_Acid->Substrate Hydrogen Bonding (COOH group) LC_Molecule Liquid Crystal Molecule Benzoic_Acid->LC_Molecule van der Waals Interaction (Alkyl Chain) SAM_Layer Self-Assembled Monolayer (SAM) Formation Vertical_Alignment Homeotropic (Vertical) LC Alignment SAM_Layer->Vertical_Alignment

Caption: Mechanism of self-assembled vertical alignment.

References

Application Notes and Protocols: Doping of 4,4'-Bibenzoic Acid in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Bibenzoic acid is a rigid, aromatic dicarboxylic acid with a linear structure that makes it an excellent candidate for modifying the properties of polymer matrices. Its incorporation can lead to enhanced thermal stability, improved mechanical strength, and the induction of liquid crystalline behavior. These properties are of significant interest in the development of high-performance materials and advanced drug delivery systems. When integrated into biocompatible polymers, this compound can also serve as a linker for drug conjugation or as a depot for controlled release applications. This document provides detailed protocols for the doping of this compound into polymer matrices using solution casting and melt blending techniques, along with characterization methods and potential applications.

Key Applications and Potential Effects

The doping of polymer matrices with this compound can be leveraged for several applications:

  • High-Performance Plastics: The rigid nature of this compound can significantly increase the glass transition temperature (Tg) and thermal stability of amorphous polymers. In semi-crystalline polymers, it can act as a nucleating agent, influencing the degree of crystallinity and mechanical properties.

  • Liquid Crystal Polymers (LCPs): The rod-like structure of this compound can induce or enhance liquid crystalline phases in suitable polymer matrices, leading to materials with high tensile strength and modulus.

  • Drug Delivery Systems: In biodegradable and biocompatible polymer matrices such as poly(lactic-co-glycolic acid) (PLGA) or poly(caprolactone) (PCL), this compound can be used to control the release rate of physically entrapped drugs. Its carboxylic acid groups also offer sites for the covalent attachment of therapeutic agents, creating polymer-drug conjugates for targeted delivery.[1][2]

  • Conducting Polymers: While not a primary application, the introduction of carboxylic acid groups can influence the electronic properties of conjugated polymers like polyaniline through a doping mechanism.[3]

Experimental Protocols

The following protocols describe two common methods for incorporating this compound into a polymer matrix. The choice of method depends on the thermal stability of the polymer and the desired morphology of the final composite.

Protocol 1: Solution Casting

This method is suitable for polymers that are soluble in a common solvent with this compound and is ideal for producing thin films with a uniform dispersion of the dopant.

Materials:

  • This compound

  • Polymer (e.g., Polystyrene, Poly(methyl methacrylate), Polycaprolactone)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Chloroform)

  • Glass petri dishes or flat-bottomed glass plates

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve the desired amount of polymer in the chosen solvent to achieve a specific concentration (e.g., 10% w/v). Stir the solution at room temperature or with gentle heating until the polymer is completely dissolved.

  • Dopant Solution Preparation: In a separate container, dissolve the desired amount of this compound in the same solvent. The amount should be calculated to achieve the target weight percentage (wt%) in the final polymer film.

  • Mixing: Add the this compound solution to the polymer solution dropwise while stirring continuously. Continue stirring for at least 2-4 hours to ensure a homogeneous mixture.

  • Casting: Pour the mixed solution into a clean, dry glass petri dish or onto a flat glass plate. The volume should be sufficient to create a film of the desired thickness.

  • Solvent Evaporation: Place the cast film in a fume hood at room temperature to allow for slow evaporation of the solvent. This may take 24-48 hours. For controlled evaporation, a partially covered petri dish can be used.

  • Drying: Once the film is solid, transfer it to a vacuum oven. Dry the film at a temperature below the polymer's glass transition temperature (e.g., 60-80°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass substrate.

Protocol 2: Melt Blending

This method is suitable for thermally stable polymers and is scalable for producing larger quantities of doped material.

Materials:

  • This compound (finely ground powder)

  • Polymer pellets or powder

  • Twin-screw extruder or internal mixer

  • Hot press

  • Grinder or pelletizer

Procedure:

  • Drying: Dry both the polymer and this compound in a vacuum oven at an appropriate temperature (e.g., 80-100°C) for at least 12 hours to remove any moisture.

  • Premixing: In a sealed container, physically mix the dried polymer pellets/powder with the this compound powder to the desired weight percentage.

  • Melt Blending: Feed the premixed material into the hopper of a twin-screw extruder or internal mixer. Set the temperature profile of the extruder barrels according to the processing temperature of the polymer. The screw speed should be optimized to ensure good dispersion without causing significant polymer degradation.

  • Extrusion and Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce pellets of the doped polymer.

  • Film/Sample Preparation: The resulting pellets can be used for further processing, such as injection molding or compression molding. To prepare a film, use a hot press. Place a specific amount of pellets between two metal plates lined with a release film and press at a temperature above the polymer's melting or glass transition temperature. Apply pressure for a few minutes and then cool the press to obtain a solid film.

Characterization of Doped Polymer Matrices

The following characterization techniques are recommended to evaluate the properties of the this compound-doped polymers:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound in the polymer matrix and to study any interactions (e.g., hydrogen bonding) between the dopant and the polymer.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer and determine if the dopant has been incorporated into the crystalline or amorphous regions.[4]

  • Differential Scanning Calorimetry (DSC): To determine the effect of the dopant on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the doped polymer compared to the pure polymer.

  • Scanning Electron Microscopy (SEM): To observe the morphology and dispersion of this compound within the polymer matrix.

  • Mechanical Testing: To measure changes in tensile strength, modulus, and elongation at break of the doped polymer films.

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of doping a generic polymer with this compound.

Table 1: Thermal Properties of this compound Doped Polymer

Dopant Concentration (wt%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)
0 (Pure Polymer)105220350
1110222355
5125228368
10140235380

Table 2: Mechanical Properties of this compound Doped Polymer

Dopant Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (Pure Polymer)502.0150
1552.2120
5682.850
10803.515

Visualizations

The following diagrams illustrate the experimental workflows.

SolutionCastingWorkflow cluster_prep Preparation cluster_process Processing cluster_output Output p_sol Polymer Solution mix Mixing p_sol->mix d_sol Dopant Solution d_sol->mix cast Casting mix->cast evap Solvent Evaporation cast->evap dry Vacuum Drying evap->dry film Doped Polymer Film dry->film

Caption: Workflow for Solution Casting Method.

MeltBlendingWorkflow cluster_prep Preparation cluster_process Processing cluster_output Output polymer Polymer (Pellets) premix Premixing polymer->premix dopant Dopant (Powder) dopant->premix extrude Melt Extrusion premix->extrude cool Cooling extrude->cool pelletize Pelletizing cool->pelletize pellets Doped Polymer Pellets pelletize->pellets

Caption: Workflow for Melt Blending Method.

References

Application of 4,4'-Biphenyldicarboxylic Acid in Gas Adsorption and Storage: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4'-Biphenyldicarboxylic acid (H₂BPDC) is a rigid, linear organic linker that has garnered significant attention in the field of materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its chemical structure and rigidity make it an ideal building block for creating porous crystalline materials with high surface areas and tunable pore sizes, which are critical properties for effective gas adsorption and storage. MOFs constructed with H₂BPDC have demonstrated considerable potential for applications in carbon capture, hydrogen storage, and methane storage, addressing pressing global energy and environmental challenges. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing H₂BPDC-based MOFs for gas adsorption and storage.

Data Presentation: Gas Adsorption Properties of H₂BPDC-Based MOFs

The following tables summarize the quantitative data on the gas adsorption properties of various MOFs synthesized using 4,4'-biphenyldicarboxylic acid and its derivatives.

MOF NameMetal CenterGas AdsorbedTemperature (K)Pressure (bar)Gas UptakeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
CO₂ Adsorption
Ni-BPDCNiCO₂298--311.99-[1]
MOF-592LnCO₂Room TempLowGood Adsorption--[2]
[Zn₂(bpdc)₂(bpee)]ZnCO₂298----[3]
H₂ Adsorption
Cu₀.₆₂₅Ni₀.₃₇₅(BDC)TED₀.₅Cu/NiH₂7712.04 wt%--[4]
CH₄ Adsorption
PCN-14CuCH₄29835~230 v/v--
M₂₄(Me-bdc)₂₄(dabco)₆Fe, CoCH₄--up to 143 cm³/cm³1,057 – 1,937-[5]

Note: '-' indicates data not specified in the cited sources. The gas uptake values are presented as reported in the respective literature, which may be in different units (e.g., wt%, cm³/g, cm³/cm³).

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative H₂BPDC-based MOF, its activation for gas adsorption, and the procedure for gas adsorption measurements.

Protocol 1: Hydrothermal Synthesis of Ni-BPDC MOF

This protocol is adapted from a facile one-step hydrothermal method.[1]

Materials:

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 50 mL Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve 0.149 g of H₂BPDC and 0.096 g of Ni(NO₃)₂·6H₂O in 20 mL of DMF in a beaker.

    • Continuously stir the solution until all solids are dissolved. The molar ratio of the organic linker to the metal salt should be approximately 3:2.[1]

  • Hydrothermal Reaction:

    • Transfer the prepared solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 180 °C and maintain this temperature for 10 hours.[1]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Washing:

    • Collect the light green precipitate by centrifugation.

    • Wash the collected solid with fresh DMF to remove any unreacted precursors.

    • Subsequently, wash the product with ethanol to remove the DMF.

    • Repeat the washing steps at least three times.

  • Drying:

    • Dry the final product in a vacuum oven at a suitable temperature (e.g., 80-120 °C) overnight to obtain the Ni-BPDC MOF.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Purification cluster_final Final Product dissolve Dissolve H₂BPDC & Ni(NO₃)₂·6H₂O in DMF stir Continuous Stirring dissolve->stir transfer Transfer to Autoclave stir->transfer heat Heat at 180°C for 10h transfer->heat cool Cool to Room Temperature heat->cool centrifuge Centrifugation cool->centrifuge wash_dmf Wash with DMF centrifuge->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Vacuum Drying wash_etoh->dry mof Ni-BPDC MOF Powder dry->mof

Caption: Hydrothermal synthesis workflow for Ni-BPDC MOF.

Protocol 2: Activation of H₂BPDC-Based MOFs for Gas Adsorption

Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

  • As-synthesized MOF powder

  • Solvent for exchange (e.g., methanol, chloroform, or dimethyl ether)[6]

  • Vacuum oven or a Schlenk line equipped with a heating mantle

  • Sample tube for gas adsorption analyzer

Procedure:

  • Solvent Exchange (Optional but Recommended):

    • Immerse the as-synthesized MOF in a low-boiling-point solvent like methanol or chloroform. This helps to exchange the high-boiling-point synthesis solvent (e.g., DMF).

    • Allow the MOF to soak for at least 24 hours, replacing the solvent with a fresh portion 3-4 times during this period.[7]

  • Thermal Activation:

    • Place the solvent-exchanged MOF in a sample tube.

    • Attach the sample tube to a vacuum line (Schlenk line or the degas port of a gas adsorption analyzer).

    • Gradually heat the sample under a dynamic vacuum. A typical activation temperature is between 120 °C and 200 °C.[7]

    • Maintain the temperature and vacuum for an extended period (e.g., 12-24 hours) to ensure complete removal of solvent molecules.[7]

    • After activation, cool the sample to room temperature under vacuum before analysis.

MOF_Activation_Workflow start As-Synthesized MOF solvent_exchange Solvent Exchange (e.g., with Methanol) start->solvent_exchange thermal_activation Thermal Activation under Vacuum (120-200°C, 12-24h) solvent_exchange->thermal_activation activated_mof Activated MOF thermal_activation->activated_mof

Caption: General workflow for the activation of MOFs.

Protocol 3: Gas Adsorption Measurement

This protocol outlines the general steps for performing a gas adsorption measurement using a volumetric gas sorption analyzer.

Materials:

  • Activated MOF sample in a sample tube of known weight

  • Gas sorption analyzer

  • High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen or a cryostat for low-temperature measurements

Procedure:

  • Sample Preparation and Degassing:

    • Accurately weigh the sample tube containing the activated MOF.

    • Attach the sample tube to the analysis port of the gas sorption analyzer.

    • Perform a final degassing step on the analysis port to ensure no atmospheric contaminants are present.

  • Isotherm Measurement:

    • If performing N₂ adsorption at 77 K for surface area analysis, immerse the sample tube in a dewar filled with liquid nitrogen. For other gases and temperatures, use an appropriate cryostat or temperature-controlled bath.

    • The instrument will then dose a known amount of the adsorbate gas into the manifold and then expand it into the sample tube.

    • The amount of gas adsorbed is calculated from the pressure difference before and after expansion.

    • This process is repeated at various pressure points to generate the adsorption isotherm.

    • After reaching the desired maximum pressure, the pressure is incrementally decreased to measure the desorption isotherm.

  • Data Analysis:

    • The specific surface area is typically calculated from the N₂ adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) model.

    • Pore size distribution can be determined using methods like Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).

    • Gas uptake capacity is determined from the amount of gas adsorbed at a specific pressure and temperature.

    • Selectivity for a gas mixture can be estimated from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).[8]

Gas_Adsorption_Measurement cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis weigh Weigh Activated MOF degas Final Degassing on Analyzer weigh->degas cool Cool Sample (e.g., 77K) degas->cool dose Dose Adsorbate Gas cool->dose equilibrate Measure Pressure Change dose->equilibrate repeat Repeat at Multiple Pressures equilibrate->repeat bet BET Surface Area repeat->bet psd Pore Size Distribution (DFT/BJH) repeat->psd uptake Gas Uptake Capacity repeat->uptake selectivity Selectivity (IAST) repeat->selectivity

Caption: Workflow for gas adsorption measurement and data analysis.

Concluding Remarks

4,4'-Biphenyldicarboxylic acid is a versatile and valuable building block for the construction of porous MOFs with promising applications in gas adsorption and storage. The protocols and data presented herein provide a foundational guide for researchers to synthesize, characterize, and evaluate H₂BPDC-based MOFs for these applications. Further exploration into modifying the H₂BPDC linker with different functional groups or combining it with various metal centers can lead to the development of next-generation materials with enhanced gas storage capacities and selectivities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-Bibenzoic acid, a crucial intermediate in various industrial applications. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound are:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction of a 4-halobenzoic acid derivative with a 4-carboxyphenylboronic acid is widely used due to its high functional group tolerance and generally good yields.[1]

  • Ullmann Coupling: This classic copper-catalyzed reaction involves the coupling of two molecules of a 4-halobenzoic acid. While it is a well-established method, it often requires harsh reaction conditions.[2][3]

  • Oxidation of 4,4'-Dimethylbiphenyl: This method involves the oxidation of the two methyl groups of 4,4'-dimethylbiphenyl to carboxylic acids using strong oxidizing agents.[4]

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in Suzuki-Miyaura coupling for this compound synthesis can arise from several factors:

  • Catalyst Deactivation: The Pd(0) catalyst can be oxidized to an inactive state in the presence of oxygen.[5] Palladium black precipitation is a visual indicator of catalyst deactivation.

  • Instability of Boronic Acid: Boronic acids can undergo protodeboronation, a side reaction that cleaves the C-B bond, especially in the presence of water and at elevated temperatures.[5]

  • Suboptimal Base or Solvent: The choice and purity of the base and solvent are critical. The base activates the boronic acid for transmetalation, and the solvent influences the solubility of reagents and the stability of the catalyst.[6][7]

  • Inefficient Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. An inappropriate or oxidized ligand can lead to poor results.[8]

Q3: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. How can I minimize this?

A3: Homocoupling is a common side reaction, especially when oxygen is present. To minimize it:

  • Thorough Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[5]

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can sometimes favor homocoupling.

Q4: The Ullmann coupling reaction for my 4-halobenzoic acid is not proceeding well. What should I check?

A4: The Ullmann reaction is known for requiring harsh conditions and can be sensitive to several factors:[2][3]

  • Copper Catalyst Activity: The surface of the copper catalyst can be oxidized and inactive. It's often necessary to activate the copper before use.

  • High Reaction Temperatures: Ullmann reactions typically require high temperatures (often >200 °C), but excessive heat can lead to decomposition.[2]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are commonly used.[9] The solvent must be anhydrous.

Q5: What are the main challenges in the oxidation of 4,4'-dimethylbiphenyl to this compound?

A5: The primary challenge is controlling the oxidation to avoid the formation of byproducts. Over-oxidation can lead to the degradation of the aromatic rings.[4] Incomplete oxidation will result in mono-carboxylic acid or aldehyde intermediates. The choice of oxidant and reaction conditions is crucial for achieving a high yield of the desired dicarboxylic acid.

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst (Palladium black formation)Ensure rigorous degassing of solvents and reaction mixture. Use fresh, high-quality palladium catalysts. Consider using more robust Buchwald-type ligands.[5][8]
Poor quality or decomposed boronic acidUse fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[5]
Incorrect base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water).[6][10][11]
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.[5]
Significant Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedures (e.g., extended sparging with inert gas, freeze-pump-thaw cycles).[5]
In-situ reduction of Pd(II) precatalystConsider using a Pd(0) catalyst source like Pd(PPh₃)₄.[5]
Dehalogenation of Aryl Halide Presence of protic impurities or certain basesUse anhydrous solvents and consider screening different bases.[12]
Ullmann Coupling Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Yield Inactive copper catalystActivate copper powder before use by washing with a dilute acid to remove the oxide layer, followed by rinsing with water and a suitable solvent, and drying under vacuum.
Insufficient reaction temperatureThe Ullmann reaction often requires high temperatures. Ensure the reaction is heated sufficiently, but avoid excessive temperatures that could cause decomposition.[2]
Improper solventUse a high-boiling polar aprotic solvent like DMF or NMP and ensure it is anhydrous.[9]
Formation of Byproducts Side reactions due to high temperaturesOptimize the reaction temperature and time to maximize the yield of the desired product while minimizing byproduct formation.
Oxidation of 4,4'-Dimethylbiphenyl Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of Dicarboxylic Acid Incomplete oxidationIncrease the amount of oxidizing agent or prolong the reaction time. Monitor the reaction progress by techniques like TLC or HPLC.
Over-oxidation and ring cleavageCarefully control the reaction temperature and the rate of addition of the oxidizing agent. A two-step temperature profile might be beneficial.[4]
Mixture of Products (mono-acid, di-acid) Non-selective oxidationOptimize the molar ratio of the oxidant to the substrate. The presence of certain catalysts can improve selectivity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis of this compound
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd/C (catalytic)NoneK₂CO₃ (2.0)Ethanol/WaterRoom Temp0.5High[1]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/WaterReflux1264[13]
Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2.0)Dioxane/Water (4:1)10012High[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/Water (10:1)10016-24Variable[14]

Yields are highly dependent on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis[1][15]
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed mixture of ethanol and water (e.g., 3:1 v/v). Add the palladium catalyst (e.g., 5 mol% Pd/C).

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water or DMF) to obtain pure this compound.

Protocol 2: Ullmann Coupling for this compound Synthesis[2]
  • Reagent Preparation: In a high-pressure reaction vessel, combine 4-iodobenzoic acid (1.0 eq) with activated copper powder (2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring. The reaction is typically run for several hours.

  • Work-up: After cooling, the reaction mixture is typically treated with an acidic solution to precipitate the product and dissolve the copper salts.

  • Purification: The crude product is collected by filtration and purified by recrystallization.

Protocol 3: Oxidation of 4,4'-Dimethylbiphenyl to this compound[4][16]
  • Reagent Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve 4,4'-dimethylbiphenyl (1.0 eq) in a suitable solvent, such as aqueous pyridine or acetic acid.

  • Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while maintaining the reaction temperature.

  • Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Acidify/Quench cool->quench extract Filter/Extract quench->extract purify Recrystallize extract->purify end end purify->end Pure this compound

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield in Suzuki Coupling catalyst_deactivated Catalyst Deactivated? (e.g., Pd Black) start->catalyst_deactivated boronic_acid_issue Boronic Acid Degraded? start->boronic_acid_issue base_solvent_issue Suboptimal Base/ Solvent? start->base_solvent_issue temp_issue Temperature Too Low? start->temp_issue check_degassing Improve Degassing catalyst_deactivated->check_degassing use_fresh_catalyst Use Fresh Catalyst/ Robust Ligand catalyst_deactivated->use_fresh_catalyst use_fresh_boronic Use Fresh Boronic Acid or Boronate Ester boronic_acid_issue->use_fresh_boronic screen_conditions Screen Bases and Solvent Systems base_solvent_issue->screen_conditions increase_temp Increase Temperature Cautiously temp_issue->increase_temp

Caption: Troubleshooting logic for low yield in Suzuki coupling.

References

Common side reactions in the synthesis of 4,4'-Bibenzoic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-bibenzoic acid. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a 4-halobenzoic acid (or its ester derivative) with 4-carboxyphenylboronic acid. Other methods exist but are less common due to harsher reaction conditions or lower yields.

Q2: What are the primary side reactions observed during the Suzuki-Miyaura synthesis of this compound?

A2: The main side reactions that can decrease the yield and purity of this compound are:

  • Homocoupling of Boronic Acid: The self-coupling of 4-carboxyphenylboronic acid to form this compound, consuming the boronic acid reagent and complicating purification.

  • Protodeboronation: The cleavage of the carbon-boron bond in 4-carboxyphenylboronic acid, leading to the formation of benzoic acid.

  • Dehalogenation: The reduction of the 4-halobenzoic acid starting material to benzoic acid.

  • Incomplete Reaction: The presence of unreacted starting materials in the final product mixture.

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to:

  • Thoroughly Degas Solvents: Remove dissolved oxygen from all solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the entire process.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.

Q4: What causes protodeboronation and how can it be prevented?

A4: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous basic conditions or elevated temperatures. To prevent this:

  • Use Anhydrous Conditions: Employ anhydrous solvents and reagents where possible.

  • Select an Appropriate Base: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Probable Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored correctly under an inert atmosphere. Consider using a more active pre-catalyst.
Inefficient Ligand For challenging couplings, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos to promote oxidative addition.[2]
Inappropriate Base The choice of base is critical. Ensure it is anhydrous and sufficiently strong to promote transmetalation. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate. However, be cautious of promoting side reactions.[1]
Poor Quality Starting Materials Use high-purity 4-halobenzoic acid and 4-carboxyphenylboronic acid. Impurities can poison the catalyst.
Issue 2: Presence of Significant Side Products in the Crude Mixture
Side Product Probable Cause Recommended Solution
Homocoupling Product (Biphenyl) Presence of oxygen in the reaction mixture.Rigorously degas all solvents and maintain a strict inert atmosphere (Ar or N₂).
Protodeboronation Product (Benzoic Acid) Hydrolysis of the boronic acid, often exacerbated by harsh basic conditions or high temperatures.Use anhydrous solvents, select a milder, non-hydroxide base, and avoid excessive heat.[2]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.Increase reaction time, moderately increase temperature, or use a more robust catalyst/ligand system. Monitor the reaction by TLC or LC-MS.

Quantitative Data Summary

The yield of this compound and the distribution of side products are highly dependent on the specific reaction conditions. The following table provides a summary of expected outcomes under different hypothetical conditions, based on trends reported in the literature.

Catalyst/Ligand Base Solvent Temp (°C) Yield of this compound (%) Homocoupling (%) Protodeboronation (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8075-855-10<5
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10085-95<5<5
Pd/CK₂CO₃EtOH/H₂O25~90 (in some cases)[3]Variable<10
Pd(OAc)₂ / PPh₃Cs₂CO₃DMF11070-8010-155-10

Note: These values are illustrative and actual results may vary depending on the specific experimental setup, purity of reagents, and reaction scale.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid, 4-carboxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the product. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L2) transmetalation->biaryl_pd_complex ar_boronic Ar'-B(OH)2 (Boronic Acid) ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (this compound) reductive_elimination->product aryl_halide Ar-X (4-Halobenzoic Acid) aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Purity of Starting Materials start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) start->optimize_conditions check_base Evaluate Base Choice and Stoichiometry start->check_base check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere success Improved Yield check_catalyst->success check_reagents->success optimize_conditions->success check_base->success check_atmosphere->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Optimizing the Mesophase Temperature Range of 4,4'-Bibenzoic Acid Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bibenzoic acid liquid crystals. Here, you will find information to help you optimize the mesophase temperature range for your experimental needs.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound sample has a very high melting point, which is difficult for my application. How can I lower it while maintaining the liquid crystalline phase?

A1: A high melting point is a common challenge with this compound due to its rigid molecular structure and strong hydrogen bonding. You can address this by creating a eutectic mixture. By mixing this compound with a structurally similar but distinct compound, you can disrupt the crystal lattice of the pure substance, leading to a lower melting point. A common approach is to mix it with other p-substituted benzoic acids that have different alkyl or alkoxy chain lengths. For instance, creating a blend with a shorter or longer alkyloxybenzoic acid can significantly depress the melting temperature.[1]

Q2: The nematic (N) or smectic (Sm) mesophase range of my this compound is too narrow for my measurements. How can I broaden this range?

A2: Broadening the mesophase range can be achieved by forming a non-symmetric dimer blend. Mixing two different p-substituted benzoic acids can extend the nematic state region towards lower temperatures.[1][2] For example, an equimolar blend of 6BA (p-hexylbenzoic acid) and 8OBA (p-octyloxybenzoic acid) has been shown to significantly extend the nematic range from what is observed for the individual components.[1] This approach can also suppress unwanted crystal phases and, in some cases, induce mesophases that are not present in the pure compounds.

Q3: I have created a mixture, but the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) is now too low. How can I increase it?

A3: The clearing point is sensitive to the molecular structure of the components in your mixture. To increase the clearing point, you can try doping your this compound with a compound that has a higher clearing point itself or that enhances the overall molecular ordering. Introducing a dopant with a more rigid core or longer molecular structure can increase the stability of the mesophase and thus raise the clearing point.

Q4: My sample shows unexpected phase behavior after mixing, such as the appearance of a smectic phase when I was targeting a nematic phase. Why is this happening?

A4: The formation of unexpected mesophases, like a smectic phase, can occur in binary mixtures due to specific molecular interactions and packing effects. The mixing of molecules with different lengths can lead to the formation of layered structures, characteristic of smectic phases. For instance, blending a benzoic acid with a short alkyl chain with one with a much longer chain can promote the formation of a smectic phase at lower temperatures.[1] Careful selection of the mixing components is crucial to tailor the desired mesophase.

Q5: What are the best characterization techniques to confirm that I have successfully optimized the mesophase temperature range?

A5: The two primary techniques for characterizing the phase transitions of liquid crystals are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • DSC is used to determine the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[3][4][5]

  • POM allows for the visual identification of different liquid crystal phases by observing their unique textures under cross-polarized light as the sample is heated and cooled.[3][4][5]

Data Presentation: Phase Transition Temperatures of Benzoic Acid Blends

The following tables summarize quantitative data on how blending different benzoic acid derivatives can alter the mesophase temperature ranges. Note that this data is for p-n-alkylbenzoic acids (kBA) and p-n-alkyloxybenzoic acids (kOBA), which are structurally analogous to this compound and illustrate the principles of mixture formulation.

Table 1: Phase Transitions of Individual Benzoic Acids

CompoundCrystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Mesophase Range (°C)
4BA (p-butylbenzoic acid)98-101113-115~12-17
6BA (p-hexylbenzoic acid)98-101113-115~12-17
8OBA (p-octyloxybenzoic acid)100-107 (Sm), 107-147 (N)147~47

Data sourced from[1]

Table 2: Phase Transitions of Equimolar Benzoic Acid Blends

Blend CompositionCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)Mesophase Range (°C)
4BA / 6BA7210836
6BA / 8OBA57.6135.477.8
4OBA / 5OBANot specified156Not specified

Data sourced from[1][2]

Experimental Protocols

Protocol 1: Preparation of a Binary Mixture of Benzoic Acid Derivatives

This protocol describes the preparation of a binary mixture of this compound with a dopant (e.g., another benzoic acid derivative) to optimize its mesophase temperature range.

  • Materials and Equipment:

    • This compound

    • Dopant compound (e.g., p-alkyloxybenzoic acid)

    • Glass vial

    • Spatula

    • Hot plate

    • Analytical balance

  • Procedure:

    • Accurately weigh the desired amounts of this compound and the dopant compound to achieve the target molar ratio (e.g., 1:1).

    • Transfer both solids into a clean, dry glass vial.

    • Heat the vial on a hot plate until the mixture completely melts and becomes a clear, isotropic liquid.

    • Gently swirl the vial to ensure the mixture is homogeneous.

    • Allow the vial to cool slowly to room temperature. The mixture is now ready for characterization.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for analyzing the phase transitions of your this compound sample using DSC.

  • Materials and Equipment:

    • DSC instrument

    • Aluminum DSC pans and lids

    • Crimper for sealing pans

    • Prepared liquid crystal sample

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

    • Seal the pan with a lid using a crimper.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the desired temperature program. A typical program involves:

      • Heating from room temperature to a temperature well above the expected clearing point at a constant rate (e.g., 10 °C/min).

      • Holding at the high temperature for a few minutes to ensure complete melting.

      • Cooling back to room temperature at the same rate.

      • A second heating cycle is often performed to observe the thermal behavior on a sample with a consistent thermal history.

    • Run the DSC experiment and analyze the resulting thermogram to identify the temperatures of phase transitions (indicated by endothermic peaks on heating and exothermic peaks on cooling).

Protocol 3: Characterization by Polarized Optical Microscopy (POM)

This protocol details the procedure for visually identifying the mesophases of your this compound sample using POM.

  • Materials and Equipment:

    • Polarizing optical microscope with a hot stage

    • Microscope slides and coverslips

    • Spatula

    • Prepared liquid crystal sample

  • Procedure:

    • Place a small amount of the sample onto a clean microscope slide.

    • Cover the sample with a coverslip and gently press to create a thin film.

    • Place the slide on the hot stage of the microscope.

    • Heat the sample to its isotropic liquid phase. Under crossed polarizers, the field of view should be dark.

    • Slowly cool the sample (e.g., at 5-10 °C/min) while observing through the microscope.

    • Note the temperatures at which changes in the texture appear. Different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic textures. For example, a nematic phase may show a "schlieren" or "threaded" texture, while a smectic phase may exhibit "focal conic" or "fan-shaped" textures.

    • Record the temperatures of these phase transitions and compare them with the data obtained from DSC.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Analysis and Optimization start Define Target Mesophase Range select_dopant Select Dopant/Mixing Component start->select_dopant weigh Weigh Components select_dopant->weigh mix_heat Melt and Mix weigh->mix_heat cool Cool to Form Homogeneous Mixture mix_heat->cool dsc Differential Scanning Calorimetry (DSC) cool->dsc pom Polarized Optical Microscopy (POM) cool->pom analyze Analyze Phase Transition Temperatures and Textures dsc->analyze pom->analyze decision Mesophase Range Optimized? analyze->decision end Final Optimized Sample decision->end Yes adjust Adjust Mixture Composition decision->adjust No adjust->weigh

Caption: Experimental workflow for optimizing the mesophase temperature range.

TroubleshootingLogic start Identify Experimental Issue issue1 High Melting Point? start->issue1 issue2 Narrow Mesophase Range? start->issue2 issue3 Low Clearing Point? start->issue3 issue1->issue2 No solution1 Create Eutectic Mixture with a Second Component issue1->solution1 Yes issue2->issue3 No solution2 Form a Non-Symmetric Dimer Blend issue2->solution2 Yes solution3 Dope with a Higher Clearing Point Compound issue3->solution3 Yes

Caption: Troubleshooting decision tree for common mesophase issues.

References

Technical Support Center: Polymerization of 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 4,4'-bibenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a primary focus on avoiding aggregation during the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation during the polymerization of this compound?

A1: Aggregation during the polymerization of this compound is primarily driven by the rigid, aromatic nature of the monomer and the resulting polymer chains. This rigidity leads to strong intermolecular π-π stacking interactions and a high tendency for crystallization, even at the oligomer stage. As the polymer chains grow, their solubility in common organic solvents decreases, leading to precipitation and the formation of insoluble aggregates. This can result in low molecular weight polymers and difficulties in processing and characterization.

Q2: What are the main polymerization methods for this compound, and which is better for avoiding aggregation?

A2: The two primary methods for the polymerization of this compound are melt polycondensation and solution polycondensation.

  • Melt Polycondensation: This solvent-free method is conducted at high temperatures (typically >250 °C) and under a high vacuum to remove the condensation byproduct (e.g., water or acetic acid). While it avoids the use of solvents, the high temperatures can sometimes lead to thermal degradation and the high viscosity of the molten polymer can make stirring and complete reaction difficult, potentially trapping byproducts and leading to aggregation upon cooling.

  • Solution Polycondensation: This method involves dissolving the monomers in a high-boiling point solvent. It generally offers better control over the reaction temperature and can help to keep the growing polymer chains in solution, thereby reducing aggregation. However, finding a suitable solvent that can maintain the solubility of the rigid polymer at a high molecular weight is a significant challenge.

For avoiding aggregation, solution polycondensation often provides more options for control, provided an appropriate solvent system is used.

Q3: How does monomer purity affect aggregation?

A3: Monomer purity is critical in polymerization. Impurities in this compound can act as nucleation sites, promoting premature precipitation and aggregation. Furthermore, impurities can interfere with the stoichiometry of the reactants, leading to lower molecular weight polymers that may have a higher propensity to crystallize and aggregate. It is crucial to use highly purified this compound for polymerization reactions.

Troubleshooting Guide: Aggregation During this compound Polymerization

This guide provides specific troubleshooting steps to address aggregation issues encountered during your experiments.

Problem Potential Cause Recommended Solution
Early precipitation of oligomers Poor solubility of growing polymer chains.For Solution Polycondensation: - Increase the reaction temperature to improve solubility.- Use a higher boiling point or a more effective solvent system (see Table 1).- Decrease the initial monomer concentration.For Melt Polycondensation: - Ensure a uniform and sufficiently high reaction temperature to keep oligomers in the molten state.
Low polymer molecular weight and broad polydispersity Aggregation limiting chain growth.- Improve stirring efficiency to ensure a homogeneous reaction mixture.- In solution polymerization, add the diol monomer slowly to the reaction mixture containing the diacid to maintain better control over the reaction.- Optimize catalyst type and concentration (see Table 2).
Formation of a solid, intractable mass Rapid crystallization and aggregation of the polymer.- Introduce a co-monomer to disrupt the polymer chain regularity and reduce crystallinity. Examples include isophthalic acid or kinked bibenzoic acid isomers.[1][2]- In melt polycondensation, consider a two-stage process with a lower temperature prepolymerization step followed by a higher temperature solid-state polymerization under vacuum.
Polymer is insoluble in common solvents for characterization High crystallinity and aggregation of the final polymer.- Attempt to dissolve the polymer in aggressive solvents such as a mixture of trifluoroacetic acid and chloroform, or in high-boiling point aromatic solvents like pentafluorophenol at elevated temperatures.[3][4]- For future syntheses, consider incorporating solubilizing groups into the polymer backbone through copolymerization.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with a Diol (e.g., Ethylene Glycol)

This protocol is a general guideline and may require optimization based on your specific diol and desired polymer properties.

Materials:

  • This compound (or its dimethyl ester derivative, dimethyl 4,4'-bibenzoate)

  • Ethylene glycol (or other suitable diol)

  • Catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

Procedure:

  • Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge dimethyl 4,4'-bibenzoate and ethylene glycol in a desired molar ratio (typically a slight excess of the diol, e.g., 1:1.2 to 1:2.2). Add the catalyst (e.g., 200-500 ppm of Sb₂O₃).

  • Esterification/Transesterification: Heat the mixture under a slow stream of nitrogen to 180-220 °C. Methanol (if starting from the dimethyl ester) or water (if starting from the diacid) will begin to distill off. Maintain this temperature until the distillation of the byproduct ceases (typically 2-4 hours).

  • Polycondensation: Gradually increase the temperature to 250-280 °C while slowly applying a vacuum (reducing the pressure to <1 Torr). The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Reaction Completion: Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved. The stirring torque will increase noticeably.

  • Polymer Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting polymer can then be pelletized or ground for further analysis.

Protocol 2: Solution Polycondensation of this compound with a Diol

Materials:

  • This compound

  • A suitable diol (e.g., a long-chain aliphatic diol or a branched diol to reduce crystallinity)

  • High-boiling point solvent (e.g., Therminol®, Dowtherm A®, or a mixture of aromatic ethers)

  • Catalyst (e.g., p-toluenesulfonic acid, titanium(IV) butoxide)

Procedure:

  • Monomer Dissolution: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve this compound in the chosen high-boiling point solvent under a nitrogen atmosphere.

  • Reaction Setup: Heat the solution to a temperature that allows for the azeotropic removal of water with the solvent (typically 180-220 °C).

  • Esterification: Add the diol to the reaction mixture. Water will begin to be collected in the Dean-Stark trap. Continue the reaction until no more water is evolved.

  • Polycondensation: If necessary, the temperature can be further increased, and a vacuum can be applied to drive the polymerization to a higher molecular weight.

  • Polymer Precipitation and Purification: After cooling, the polymer is typically isolated by precipitation in a non-solvent such as methanol or acetone. The precipitated polymer should be filtered, washed thoroughly with the non-solvent, and dried under vacuum.

Data Presentation

Table 1: Recommended Solvents for Solution Polycondensation of Aromatic Polyesters

SolventBoiling Point (°C)Characteristics
Therminol® 66 359High thermal stability, widely used for high-temperature polymerizations.
Dowtherm A® 257Eutectic mixture of diphenyl ether and biphenyl, good solvent for aromatic compounds.
p-Cresol 202A reactive solvent that can participate in the reaction and improve monomer solubility.[5][6][7]
1-Chloronaphthalene 263Good solvent for rigid-rod polymers, but its use is often limited due to environmental concerns.

Table 2: Common Catalysts for the Polycondensation of this compound

CatalystTypical Concentration (ppm)Polymerization MethodAdvantagesDisadvantages
Antimony Trioxide (Sb₂O₃) 200 - 500MeltWidely used, effective for achieving high molecular weights.[8]Potential for heavy metal contamination in the final polymer.
Titanium(IV) Isopropoxide 50 - 200Melt & SolutionHigh catalytic activity, can be used at lower concentrations.Can cause yellowing of the polymer at high temperatures.
p-Toluenesulfonic acid 1000 - 5000SolutionEffective for esterification at lower temperatures.[9]Can cause side reactions and degradation at very high temperatures.
Zinc Acetate 200 - 600MeltLess toxic alternative to antimony catalysts.May have lower catalytic activity compared to antimony or titanium catalysts.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Polymerization Method cluster_solutions_melt Melt Polycondensation Solutions cluster_solutions_solution Solution Polycondensation Solutions Problem Aggregation Observed (Early Precipitation / Low MW) Method Polymerization Method? Problem->Method Melt Melt Polycondensation Method->Melt Melt Solution Solution Polycondensation Method->Solution Solution Melt_Temp Increase Temperature / Improve Uniformity Melt->Melt_Temp Melt_Stir Increase Stirring Speed Melt->Melt_Stir Melt_CoMonomer Introduce Co-monomer Melt->Melt_CoMonomer Sol_Solvent Change Solvent / Co-solvent Solution->Sol_Solvent Sol_Conc Decrease Monomer Concentration Solution->Sol_Conc Sol_Temp Increase Temperature Solution->Sol_Temp Sol_CoMonomer Introduce Co-monomer Solution->Sol_CoMonomer

Caption: Troubleshooting workflow for aggregation in this compound polymerization.

Experimental_Workflow_Solution_Polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start Dissolve Dissolve this compound in High-Boiling Solvent Start->Dissolve Heat Heat to Reaction Temperature (e.g., 180-220 °C) Dissolve->Heat Add_Diol Add Diol Monomer Heat->Add_Diol Esterification Azeotropic Removal of Water (Esterification) Add_Diol->Esterification Polycondensation Apply Vacuum / Increase Temp (Polycondensation) Esterification->Polycondensation Cool Cool Reaction Mixture Polycondensation->Cool Precipitate Precipitate Polymer in Non-solvent (e.g., Methanol) Cool->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer Under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (MW, Thermal Properties, etc.) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for solution polycondensation of this compound.

References

Purification challenges of 4,4'-Bibenzoic acid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4'-Bibenzoic Acid Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound (also known as 4,4'-biphenyldicarboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthesis process. For instance, if synthesized via oxidation of a precursor like 4,4'-diisopropylbiphenyl, byproducts can include mono-carboxylic acids or other partially oxidized species.[1] If starting from biphenyl, impurities could include other biphenyldicarboxylic acid isomers if the reaction is not perfectly regioselective.[1] Residual catalysts and solvents are also common.

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often used, especially in synthesis where the product needs to be dissolved for reaction.[2] For purification, a mixed solvent system might be necessary. Heating in a high-boiling point solvent like DMF to dissolve the acid and then slowly adding an anti-solvent (in which the acid is insoluble) upon cooling can yield pure crystals.[2] Due to its low solubility in common low-boiling organic solvents, simple recrystallization can be challenging.

Q3: Can sublimation be used to purify this compound?

A3: Yes, sublimation is a viable and powerful technique for purifying compounds like this compound, which may have low solubility in common recrystallization solvents.[3] Sublimation is particularly effective for removing non-volatile impurities and can yield very high purity material (>99.9%), which is critical for applications in electronics and advanced materials.[3]

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity analysis.[4]

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting trace impurities. Purity is often determined by the relative peak area of the main component.[4][6]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: NMR confirms the chemical structure and can reveal the presence of residual solvents or structurally similar impurities.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The compound "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: The solution is supersaturated, or the melting point of the impure solid is lower than the temperature of the crystallization solution. This can be exacerbated by the presence of significant impurities.[7]

  • Solution:

    • Reheat the solution until the oil fully dissolves.

    • Add a small amount of additional "good" solvent (e.g., DMF) to reduce the saturation level.[7]

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal growth over oiling out.

    • If the problem persists, consider a different solvent system.

Problem 2: No crystals form, even after extended cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated at the lower temperature.[7][8]

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[9]

    • If induction fails, reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt to cool the concentrated solution again.[7]

    • If crystals still do not form, the chosen solvent is likely unsuitable. Recover the solid by evaporating all the solvent and attempt recrystallization with a different solvent.

Problem 3: The final product is discolored (e.g., yellow or brown).

  • Possible Cause: The presence of colored, often polymeric or highly conjugated, impurities that were not removed during initial filtration.

  • Solution:

    • Perform a decolorization step. Dissolve the crude, discolored product in a minimal amount of hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[10][11]

    • Simmer the mixture for 5-10 minutes to allow the charcoal to adsorb the colored impurities.[12]

    • Perform a hot filtration to remove the charcoal.[10]

    • Allow the clear, colorless filtrate to cool slowly to form pure, colorless crystals.

Problem 4: The recovery yield after recrystallization is very low.

  • Possible Cause 1: Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[7][13]

  • Solution 1: Concentrate the mother liquor by evaporating some solvent and cool it again in an ice bath to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step, leading to product loss on the filter paper.

  • Solution 2: Ensure all glassware (funnel, receiving flask) is pre-heated before filtration. Use a fluted filter paper for a faster filtration rate. If crystallization begins in the funnel, add a small amount of hot solvent to redissolve the crystals.[5]

  • Possible Cause 3: The compound has significant solubility in the cold wash solvent.

  • Solution 3: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution losses.[9]

Data Presentation

Table 1: Solubility of Benzoic Acid (as a proxy for this compound behavior)

SolventTemperature (°C)Solubility (g / 100 g Solvent)
Water00.17
Water1005.63[14]
Ethanol2044.4
Methanol2049.3
Acetonitrile2020.9
Toluene2010.6

Data compiled from various sources illustrating trends.[14][15]

Experimental Protocols

Protocol 1: General Recrystallization

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of the chosen solvent (e.g., DMF) and begin heating with stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved.[9][12]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.[12]

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[5][10]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.[9][16]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purity Assessment by Melting Point

  • Sample Preparation: Place a small amount of the dried, purified crystals into a capillary tube, sealed at one end.

  • Measurement: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the sample slowly (approximately 1-2 °C per minute) as you approach the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. A pure compound will have a narrow melting range (e.g., < 2 °C).[5]

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve sublimation Sublimation crude->sublimation cool Slow Cooling & Crystallization dissolve->cool  No Discoloration or  Insoluble Impurities invis1 dissolve->invis1 hot_filter Hot Gravity Filtration hot_filter->cool collect Vacuum Filtration & Washing cool->collect dry Drying collect->dry pure Pure this compound dry->pure sublimation->pure charcoal Add Activated Charcoal charcoal->hot_filter invis1->hot_filter  Insoluble Impurities? (Yes) invis1->charcoal  Discolored? (Yes) invis2

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Problem During Crystallization oiling Compound 'Oils Out'? start->oiling no_xtal No Crystals Form? start->no_xtal low_yield Low Yield? start->low_yield sol_oil 1. Reheat solution 2. Add more solvent 3. Cool slowly oiling->sol_oil  Yes sol_no_xtal 1. Induce (scratch/seed) 2. Reduce solvent volume 3. Re-cool no_xtal->sol_no_xtal  Yes sol_yield 1. Concentrate mother liquor 2. Ensure hot filtration setup 3. Wash with ice-cold solvent low_yield->sol_yield  Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Controlling Pore Size of MOFs with 4,4'-Bibenzoic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the pore size of Metal-Organic Frameworks (MOFs) synthesized with 4,4'-bibenzoic acid and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of MOFs with this compound linkers, focusing on pore size control.

Problem / Question Possible Cause(s) Suggested Solution(s)
Q1: The synthesized MOF has a low surface area and porosity. 1. Incomplete removal of solvent molecules from the pores.2. Interpenetration of the MOF structure.3. Formation of a dense, non-porous phase.4. Use of a solvent that blocks pores.1. Optimize the activation process (e.g., increase temperature, extend solvent exchange time).2. Introduce a bulkier co-linker or modify the synthesis conditions (e.g., temperature, solvent) to hinder interpenetration.[1][2]3. Adjust the metal-to-linker ratio or change the solvent system to favor the formation of the desired porous phase.4. Select a solvent with a lower boiling point or one that has weaker interactions with the framework to facilitate its removal.
Q2: The pore size of the MOF is not within the desired range. 1. Incorrect synthesis temperature.2. Inappropriate choice or concentration of modulator.3. Unsuitable solvent system.4. The length of the organic linker is not appropriate for the target pore size.1. Systematically vary the synthesis temperature. Higher temperatures can sometimes lead to larger pores, but this is system-dependent.[3][4][5]2. Introduce a monocarboxylic acid modulator (e.g., benzoic acid, acetic acid) to introduce defects and create hierarchical porosity. The concentration of the modulator is a key parameter to tune.[6][7]3. The solvent can influence the coordination environment and the resulting framework topology. Experiment with different solvents or solvent mixtures.[8]4. Use longer or shorter dicarboxylic acid linkers to systematically increase or decrease the pore size.[7][9]
Q3: The synthesized material is amorphous or has poor crystallinity. 1. Reaction temperature is too low or too high.2. Reaction time is too short.3. Inappropriate solvent for crystallization.4. Incorrect pH of the reaction mixture.1. Optimize the reaction temperature. A temperature screening is recommended.2. Increase the reaction time to allow for proper crystal growth.3. Use a solvent in which the reactants have moderate solubility. High solubility can lead to rapid precipitation of amorphous material.4. The addition of a modulator can sometimes improve crystallinity by controlling the nucleation and growth process.
Q4: The batch-to-batch reproducibility of the pore size is poor. 1. Inconsistent heating and cooling rates.2. Minor variations in reactant concentrations or modulator addition.3. Inconsistent stirring rate.4. Variations in the water content of the solvent.1. Use a programmable oven with controlled heating and cooling ramps.2. Prepare stock solutions of reactants and modulators to ensure consistent concentrations. Use precise dispensing methods.3. Use a magnetic stirrer with a consistent stirring speed for all syntheses.4. Use anhydrous solvents or control the amount of water present in the reaction mixture, as water can act as a modulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a modulator in controlling MOF pore size?

A modulator, typically a monocarboxylic acid like benzoic acid, competes with the dicarboxylic acid linker for coordination to the metal clusters. This competition can lead to the formation of defects in the MOF structure, such as missing linkers or missing clusters. These defects can create larger, mesoporous cavities within the microporous framework, resulting in a hierarchical pore structure. The concentration and type of modulator are critical parameters for tuning the extent of defect formation and thus the final pore size distribution.[6][7][10]

Q2: How does temperature affect the pore size of MOFs with this compound linkers?

The synthesis temperature can significantly influence the pore size and surface area of the resulting MOF. For instance, in the synthesis of a nickel-based MOF with 4,4'-biphenyldicarboxylic acid (a type of this compound), varying the temperature can tune the nanostructure. One study showed that a synthesis temperature of 180 °C resulted in a nanoplate morphology with a higher specific surface area and a broader pore size distribution compared to syntheses at lower or higher temperatures.[3][4][5] Generally, temperature affects the kinetics of nucleation and crystal growth, which in turn influences the final structure and porosity.

Q3: Can the choice of solvent impact the porosity of the final MOF?

Yes, the solvent system plays a crucial role. The solvent can influence the solubility of the reactants, the deprotonation of the linker, and the coordination environment of the metal ions. These factors can affect the resulting crystal structure and whether the framework interpenetrates.[1][2] Furthermore, residual solvent molecules in the pores after synthesis can block access to the porous network. Therefore, the choice of solvent and the subsequent activation procedure are critical for achieving the desired porosity.[8]

Q4: What is framework interpenetration and how does it affect pore size?

Interpenetration is a phenomenon where two or more independent frameworks grow through each other in the same crystal. This can significantly reduce the pore size and accessible volume of the MOF. For MOFs with long linkers like this compound, the tendency to interpenetrate can be high. Controlling interpenetration is a key strategy for tuning porosity. This can be achieved by using ancillary (secondary) linkers that can coordinate to the metal centers and prevent the formation of multiple interpenetrating frameworks.[1][2]

Q5: How can I characterize the pore size of my synthesized MOF?

The most common method for characterizing the pore size and surface area of MOFs is gas physisorption analysis, typically using nitrogen at 77 K. The resulting isotherm can be used to calculate the BET (Brunauer-Emmett-Teller) surface area, and methods like NLDFT (Non-Local Density Functional Theory) or BJH (Barrett-Joyner-Halenda) can be used to determine the pore size distribution. Other techniques like positron annihilation lifetime spectroscopy (PALS) can also provide information about the pore structure.

Quantitative Data Presentation

The following table summarizes the effect of different synthesis parameters on the pore characteristics of MOFs synthesized with this compound linkers or similar dicarboxylic acids.

MOF SystemLinkerMetal IonVariable ParameterParameter ValueBET Surface Area (m²/g)Pore Size/DistributionReference
Ni-BPDC4,4'-Biphenyldicarboxylic acidNi(II)Temperature120 °C18.33~1-10 nm[4][5]
150 °C43.12~1-20 nm[4][5]
180 °C68.55~1-40 nm (average ~29.2 nm)[4][5]
210 °C25.47~1-15 nm[4][5]
UiO-661,4-Benzenedicarboxylic acidZr(IV)Modulator (Benzoic Acid)10 equivalents~1200Not specified[6]
20 equivalents~1400Not specified[6]
30 equivalents~1600Not specified[6]
40 equivalents~1700Not specified[6]
50 equivalents~1700Not specified[6]

Experimental Protocols

Protocol 1: General Synthesis of a MOF with this compound Linker

This protocol provides a general procedure for the solvothermal synthesis of a MOF using a this compound linker.

Materials:

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC)

  • Metal salt (e.g., Nickel(II) nitrate hexahydrate, Zinc(II) nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 4,4'-biphenyldicarboxylic acid (e.g., 0.25 mmol) in DMF (e.g., 10 mL).

  • In a separate vial, dissolve the metal salt (e.g., 0.25 mmol) in DMF (e.g., 5 mL).

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a preheated oven at the desired temperature (e.g., 120 °C) for a specific duration (e.g., 24 hours).

  • After the reaction, allow the oven to cool down to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Activate the MOF by heating under vacuum at a specific temperature (e.g., 150 °C) for a set time (e.g., 12 hours) to remove the solvent molecules from the pores.

Protocol 2: Modulator-Assisted Synthesis for Hierarchical Porosity

This protocol describes the use of a monocarboxylic acid modulator to introduce hierarchical porosity.

Materials:

  • 4,4'-Biphenyldicarboxylic acid (H₂BPDC)

  • Metal salt (e.g., Zirconium(IV) chloride)

  • Modulator (e.g., Benzoic acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve the metal salt (e.g., 0.1 mmol) and the modulator (e.g., 1-10 equivalents relative to the metal salt) in DMF (e.g., 15 mL).

  • Add the 4,4'-biphenyldicarboxylic acid (e.g., 0.1 mmol) to the solution and sonicate for 15 minutes to ensure complete dissolution.

  • Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 48 hours).

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product thoroughly with DMF (3 x 15 mL) and then with ethanol (3 x 15 mL).

  • Activate the material by heating under vacuum at an appropriate temperature (e.g., 180 °C) for 12 hours.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Activation reactants Reactants: - this compound - Metal Salt - Solvent (e.g., DMF) mixing Mixing & Sonication reactants->mixing modulator Modulator (Optional) (e.g., Benzoic Acid) modulator->mixing solvothermal Solvothermal Reaction (Controlled Temperature & Time) mixing->solvothermal collection Product Collection (Centrifugation/Filtration) solvothermal->collection washing Washing (DMF, Ethanol) collection->washing activation Activation (Heating under Vacuum) washing->activation final_mof Porous MOF activation->final_mof

Caption: General experimental workflow for the synthesis and activation of MOFs with this compound linkers.

Troubleshooting_Logic start Low Porosity in Synthesized MOF check_activation Is the activation process adequate? start->check_activation check_interpenetration Is interpenetration occurring? check_activation->check_interpenetration Yes optimize_activation Optimize Activation: - Increase Temperature - Extend Time check_activation->optimize_activation No check_phase Is the correct porous phase formed? check_interpenetration->check_phase No use_colinker Control Interpenetration: - Use Bulky Co-linker - Adjust Synthesis Conditions check_interpenetration->use_colinker Yes adjust_synthesis Adjust Synthesis: - Vary Metal:Linker Ratio - Change Solvent check_phase->adjust_synthesis No characterize Characterize Porosity check_phase->characterize Yes optimize_activation->characterize use_colinker->characterize adjust_synthesis->characterize

Caption: A troubleshooting decision tree for addressing low porosity in synthesized MOFs.

References

Technical Support Center: Enhancing the Thermal Stability of Polymers Containing 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the thermal stability of polymers containing 4,4'-bibenzoic acid. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data on thermal properties.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and processing of polymers containing this compound.

Issue 1: Low Molecular Weight of the Final Polymer

  • Question: My polymerization reaction is complete, but the resulting polymer has a low intrinsic viscosity and poor mechanical properties, suggesting a low molecular weight. What are the potential causes and how can I address this?

  • Answer: Achieving high molecular weight in polycondensation reactions is critical for optimal polymer properties. Several factors can contribute to low molecular weight:

    • Inadequate Removal of Byproducts: The removal of small molecule byproducts, such as water or methanol during melt polycondensation, is essential to drive the equilibrium towards polymer formation.

      • Solution: Ensure your reaction setup has an efficient vacuum system and that the distillation column is functioning correctly. For melt polycondensation, gradually increase the temperature and vacuum in the final stages to facilitate the removal of volatile byproducts.[1][2][3]

    • Monomer Impurities: The presence of monofunctional impurities in the this compound or comonomers will act as chain terminators, limiting the polymer chain growth.

      • Solution: Use high-purity monomers. Recrystallize the monomers from appropriate solvents before use.

    • Non-stoichiometric Monomer Ratio: An imbalance in the molar ratio of the reacting functional groups (e.g., carboxylic acid and hydroxyl or amine groups) will limit the extent of polymerization.

      • Solution: Carefully calculate and weigh the monomers to ensure a precise 1:1 stoichiometric ratio.

    • Sub-optimal Reaction Temperature or Time: Insufficient temperature or reaction time may not provide enough energy for the reaction to proceed to high conversion. Conversely, excessively high temperatures can lead to thermal degradation and side reactions.

      • Solution: Optimize the reaction temperature and time based on the specific monomers and catalyst used. Monitor the viscosity of the reaction mixture; a significant increase indicates successful polymerization.

Issue 2: Polymer Discoloration (Yellowing or Browning)

  • Question: The polymer I synthesized has a noticeable yellow or brown tint. What causes this discoloration and how can I prevent it?

  • Answer: Discoloration is often an indication of thermal degradation or oxidation during polymerization.

    • High Polymerization Temperatures: Aromatic polymers, while generally thermally stable, can undergo degradation at very high temperatures, leading to the formation of chromophores.

      • Solution: Carefully control the polymerization temperature. Use the minimum temperature necessary to achieve a good reaction rate and melt viscosity.

    • Presence of Oxygen: Oxygen can cause thermo-oxidative degradation, especially at elevated temperatures.

      • Solution: Ensure the reaction is carried out under a high-purity inert atmosphere (e.g., nitrogen or argon). Purge the reaction vessel thoroughly before heating and maintain a positive inert gas pressure throughout the reaction.

    • Catalyst Choice and Concentration: Some catalysts can contribute to discoloration.

      • Solution: Screen different catalysts and use the lowest effective concentration. For polyesters, antimony-based catalysts are common, but titanium or germanium-based catalysts might offer better color characteristics.[2][4]

Issue 3: Poor Solubility of the Polymer

  • Question: I am having difficulty dissolving the synthesized polymer for characterization or processing. How can I improve the solubility of these rigid-rod like polymers?

  • Answer: The rigid backbone imparted by this compound can lead to poor solubility in common organic solvents.

    • Copolymerization: Introducing more flexible or bulky comonomers can disrupt the chain packing and improve solubility.

      • Solution: Copolymerize this compound with monomers containing flexible alkyl chains, ether linkages, or bulky side groups. For example, using a diol with a flexible spacer in polyester synthesis can enhance solubility.

    • Introduction of Non-coplanar Moieties: Incorporating monomers with a non-planar structure can reduce intermolecular interactions.

      • Solution: Utilize comonomers with kinked or non-coplanar structures to decrease the crystallinity and improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the thermal stability of polymers containing this compound?

A1: The main strategies include:

  • Copolymerization: Introducing other aromatic monomers, such as isophthalic acid or substituted hydroquinones, can increase the glass transition temperature (Tg) and the onset of thermal decomposition.[5] Wholly aromatic copolyesters generally exhibit high thermal stability.[5]

  • Crosslinking: Creating a three-dimensional network structure by crosslinking the polymer chains significantly enhances thermal and mechanical stability.[6][7] This can be achieved by incorporating multifunctional monomers or through post-polymerization reactions.

  • Incorporation of Nanoparticles: The addition of inorganic nanoparticles, such as silica, can improve the thermal stability of the polymer matrix.[8][9][10][11][12] Nanoparticles can act as heat barriers and enhance the char formation upon decomposition.

Q2: How does the comonomer ratio affect the glass transition temperature (Tg) of copolyesters containing this compound?

A2: Generally, increasing the content of rigid aromatic comonomers, like those derived from this compound, leads to a higher glass transition temperature.[5] This is due to the restricted chain mobility imparted by the rigid biphenyl units. The relationship between comonomer content and Tg can often be predicted using models like the Fox equation.

Q3: What analytical techniques are essential for characterizing the thermal stability of these polymers?

A3: The key techniques are:

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature, providing information on the decomposition temperature (Td) and the char yield.

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[8][11]

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the polymer as a function of temperature, and can also be used to determine Tg.

Q4: What are the advantages of using melt polycondensation for synthesizing these polymers?

A4: Melt polycondensation is a solvent-free method, which is environmentally friendly and can lead to high molecular weight polymers.[1] It is a common industrial process for producing polyesters. However, it requires high temperatures, which can be a challenge for monomers with very high melting points or those susceptible to thermal degradation.

Q5: When is interfacial polymerization a more suitable synthesis method?

A5: Interfacial polymerization is performed at or near room temperature, making it suitable for monomers that are thermally sensitive.[13] It is a rapid process that can produce high molecular weight polymers. This method is particularly useful for the synthesis of polyamides from diacid chlorides and diamines.

Quantitative Data Presentation

The following tables summarize the thermal properties of various aromatic polyesters and the effect of silica nanoparticle incorporation.

Table 1: Thermal Properties of Wholly Aromatic Copolyesters

Copolymer Composition (molar ratio)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Reference
4'-hydroxybiphenyl-3-carboxylic acid : 3-hydroxybenzoic acid (60:40)186> 450[5]
4'-hydroxybiphenyl-3-carboxylic acid : 3-hydroxybenzoic acid (50:50)175> 450[5]
4'-hydroxybiphenyl-3-carboxylic acid : 3-hydroxybenzoic acid (40:60)165> 450[5]
Poly(3-hydroxybenzoic acid)146> 450[5]

Table 2: Effect of Silica Nanoparticles on the Thermal Stability of Unsaturated Polyester

Silica Content (wt%)Onset Decomposition Temperature (°C)Mass Loss at 443°C (%)Reference
0Not specified~85[8]
>032772.5[8]

Note: The data in these tables are compiled from different studies on similar classes of aromatic polyesters and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Wholly Aromatic Copolyester via Melt Polycondensation

This protocol is adapted from the synthesis of copolyesters based on hydroxybenzoic acids.[5][14]

Materials:

  • 4,4'-Diacetoxy-biphenyl-dicarboxylic acid (or a mixture of this compound and acetic anhydride)

  • Comonomer (e.g., Isophthalic acid)

  • Catalyst (e.g., Antimony(III) oxide, 200-400 ppm)

  • High-purity nitrogen or argon gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Heating mantle with a programmable temperature controller.

  • High-vacuum pump.

Procedure:

  • Charging the Reactor: Charge the reactor with the monomers and the catalyst.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle flow of inert gas during the initial heating phase.

  • Esterification/Acetylation: If starting from the carboxylic acids, heat the mixture to a temperature sufficient to effect acetylation with acetic anhydride, typically around 150-180°C, and hold for 1-2 hours while collecting the acetic acid byproduct.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Gradually increase the temperature to 250-280°C. The viscosity of the mixture will start to increase. Maintain this temperature for 1-2 hours.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr over 30-60 minutes. This is a critical step for removing the final traces of byproducts and driving the molecular weight up.

  • Polycondensation - Stage 3 (High Temperature & High Vacuum): Increase the temperature to 300-340°C while maintaining a high vacuum. The reaction is continued for another 2-4 hours, or until the desired melt viscosity (indicated by the stirrer torque) is achieved.

  • Polymer Recovery: Cool the reactor under an inert atmosphere. The solid polymer can then be removed and granulated for further processing and characterization.

Protocol 2: Incorporation of Silica Nanoparticles into an Aromatic Polyester Matrix

This is a general protocol for preparing polymer nanocomposites via melt blending.

Materials:

  • Pre-synthesized aromatic polyester containing this compound.

  • Surface-modified silica nanoparticles (e.g., fumed silica treated with a silane coupling agent to improve dispersion).

Equipment:

  • Internal mixer or a twin-screw extruder.

  • Drying oven.

Procedure:

  • Drying: Thoroughly dry both the polymer and the silica nanoparticles in a vacuum oven to remove any absorbed moisture, which can cause degradation during melt processing.

  • Melt Blending: Set the temperature of the mixer or extruder above the Tg and Tm of the polyester.

  • Compounding: Add the dried polymer to the mixer and allow it to melt completely. Then, gradually add the dried silica nanoparticles to the polymer melt under continuous mixing.

  • Homogenization: Continue mixing for a sufficient time (e.g., 5-15 minutes) to ensure uniform dispersion of the nanoparticles within the polymer matrix.

  • Sample Collection: Extrude or collect the nanocomposite material and cool it to room temperature. The resulting material can then be pelletized or shaped for testing.

Visualizations

Experimental_Workflow Experimental Workflow for Enhancing Thermal Stability Monomers Monomers (this compound + Comonomers) Polymerization Polymerization (Melt or Interfacial) Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Copolymerization Copolymerization (Vary Comonomer Ratio) Crosslinking Crosslinking (Add Crosslinking Agent) Crude_Polymer->Crosslinking Nanoparticles Nanoparticle Incorporation (Melt Blending) Crude_Polymer->Nanoparticles TGA TGA (Td, Char Yield) Copolymerization->TGA DSC DSC (Tg, Tm) Copolymerization->DSC DMA DMA (Viscoelastic Properties) Copolymerization->DMA Crosslinking->TGA Crosslinking->DSC Crosslinking->DMA Nanoparticles->TGA Nanoparticles->DSC Nanoparticles->DMA Troubleshooting_Low_MW Troubleshooting Low Molecular Weight Problem Problem: Low Molecular Weight Cause1 Inadequate Byproduct Removal Problem->Cause1 Cause2 Monomer Impurities Problem->Cause2 Cause3 Stoichiometric Imbalance Problem->Cause3 Solution1 Improve Vacuum System & Distillation Cause1->Solution1 Solution2 Purify Monomers (Recrystallization) Cause2->Solution2 Solution3 Precise Weighing of Monomers Cause3->Solution3

References

Addressing solubility issues of 4,4'-Bibenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered by researchers, scientists, and drug development professionals working with 4,4'-Bibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as 4,4'-biphenyldicarboxylic acid, is a rigid, aromatic dicarboxylic acid.[1] Its planar structure and the presence of two carboxylic acid groups lead to strong intermolecular hydrogen bonding, resulting in high crystallinity and a high melting point, which contribute to its generally low solubility in many common solvents at room temperature.[1] Achieving adequate solubility is crucial for its use in various applications, including the synthesis of metal-organic frameworks (MOFs), high-performance polymers, and as a linker in pharmaceutical compounds.[2][3]

Q2: In which common organic solvents is this compound generally soluble?

A2: this compound exhibits solubility in polar aprotic solvents. It is known to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), and ethyl acetate.[4][5] It also shows some solubility in alcohols like ethanol, although heating may be required to achieve desired concentrations.[4] Its solubility in non-polar solvents is generally low.

Q3: How does temperature affect the solubility of this compound?

A3: As with most solid solutes, the solubility of this compound in organic solvents generally increases with temperature. Heating the solvent is a common and effective method to dissolve this compound. For instance, in the synthesis of some metal-organic frameworks, it is dissolved in DMF at elevated temperatures, such as 120°C.

Q4: Can pH be adjusted to improve the solubility of this compound in aqueous or protic media?

A4: Yes, adjusting the pH is a highly effective strategy. As a dicarboxylic acid, this compound is poorly soluble in neutral water. By adding a base (e.g., sodium hydroxide, potassium hydroxide, or an organic base), the carboxylic acid groups are deprotonated to form the corresponding carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water and other polar protic solvents.

Troubleshooting Guide

Issue 1: this compound does not dissolve in the chosen solvent at room temperature.
Possible Cause Suggested Solution
Low intrinsic solubility at ambient temperature. 1. Apply Heat: Gently warm the mixture while stirring. For high-boiling point solvents like DMF or DMSO, temperatures can be raised significantly. Always consult the solvent's boiling point and the compound's stability. 2. Increase Agitation: Use a magnetic stirrer or sonication to enhance the dissolution rate. Sonication can be particularly effective in breaking down solid aggregates.[6]
Incorrect solvent choice. 1. Switch to a more suitable solvent: If solubility remains low even with heating, consider using a stronger polar aprotic solvent such as DMF, DMSO, or NMP. 2. Use a co-solvent system: Adding a small amount of a good solvent (in which the acid is highly soluble) to a solvent in which it is less soluble can significantly improve overall solubility.
Incomplete dissolution due to reaching saturation. 1. Verify solubility limits: If possible, consult literature for solubility data. If the desired concentration exceeds the solubility limit, a different solvent or method will be necessary. 2. Increase solvent volume: If the experimental parameters allow, increase the amount of solvent to dissolve the compound.
Issue 2: The compound precipitates out of solution during the reaction.
Possible Cause Suggested Solution
Temperature change. 1. Maintain reaction temperature: If the compound was dissolved at an elevated temperature, ensure the reaction is maintained at that temperature to prevent precipitation upon cooling. 2. Use a solvent with higher solubility at lower temperatures: If the reaction needs to be cooled, consider a solvent in which the compound has better solubility at that lower temperature from the outset.
Change in solvent composition. 1. Monitor solvent compatibility: If a reagent is added in a solvent that is a poor solvent for this compound, it can cause precipitation. Ensure all components of the reaction mixture are soluble in the final solvent mixture. 2. Slow addition of reagents: Add reagents dropwise while vigorously stirring to allow for gradual mixing and prevent localized high concentrations that can trigger precipitation.
Reaction product is insoluble. 1. Analyze the precipitate: Determine if the precipitate is the starting material or the desired product. 2. Adjust reaction conditions: If the product is insoluble, the reaction may need to be run in a different solvent system or under conditions that keep the product in solution.

Quantitative Solubility Data

SolventQualitative SolubilityIllustrative Solubility ( g/100 mL at 25°C)Notes
WaterVery Low< 0.1Solubility is pH-dependent; increases significantly with the addition of a base.[7]
Dimethylformamide (DMF)Soluble> 1.0 (increases with heat)A common solvent for reactions involving this compound, especially at elevated temperatures.
Dimethyl Sulfoxide (DMSO)Soluble> 1.0Another good polar aprotic solvent for this compound.
EthanolSparingly Soluble~0.5 (increases with heat)Heating is often required to achieve moderate concentrations.
AcetoneSparingly Soluble~0.5Similar to ethanol, solubility is limited at room temperature.
ChloroformVery Low< 0.1Generally not a suitable solvent.
HexaneInsoluble< 0.01Non-polar solvents are not effective.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound in an Organic Solvent
  • Solvent Selection: Choose a suitable polar aprotic solvent such as DMF or DMSO.

  • Weighing: Accurately weigh the required amount of this compound and transfer it to a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add the desired volume of the solvent to the vessel.

  • Dissolution:

    • Begin stirring the mixture at room temperature.

    • If the solid does not dissolve, gradually heat the mixture using a hot plate with stirring. Monitor the temperature carefully.

    • For stubborn solids, an ultrasonic bath can be used to aid dissolution.[6]

  • Observation: Continue heating and stirring until the solid is completely dissolved, resulting in a clear solution. If the solid does not dissolve even at elevated temperatures, the solution is likely saturated.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
  • Suspension: Suspend the desired amount of this compound in deionized water.

  • Base Addition: While stirring, slowly add a suitable base (e.g., 1M NaOH or 1M KOH) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution using a pH meter.

  • Dissolution: Continue adding the base until the this compound completely dissolves. The solution should become clear. This indicates the formation of the more soluble dicarboxylate salt.

  • Final pH Adjustment: Adjust the final pH as required for the specific application, ensuring it remains in a range where the compound stays in its soluble salt form.

Visualizations

Below are diagrams illustrating key concepts and workflows for addressing solubility issues.

G Troubleshooting Workflow for Solubility Issues start Start: Dissolving this compound issue Issue: Compound is not dissolving start->issue heat Apply Gentle Heat and/or Sonication issue->heat Initial Step check_dissolved Is it dissolved? heat->check_dissolved solvent Consider a stronger solvent (e.g., DMF, DMSO) or a co-solvent system check_dissolved->solvent No success Success: Compound is dissolved check_dissolved->success Yes check_dissolved2 Is it dissolved now? solvent->check_dissolved2 reassess Re-evaluate concentration and solvent choice. The solution may be saturated. check_dissolved2->reassess No check_dissolved2->success Yes

Caption: A logical workflow for troubleshooting initial dissolution problems.

G Factors Influencing Solubility of this compound center This compound Solubility solvent Solvent Polarity (Polar aprotic is best) center->solvent temp Temperature (Higher T increases solubility) center->temp ph pH (Base increases solubility by forming a salt) center->ph agitation Mechanical Agitation (Stirring, Sonication) center->agitation concentration Concentration (Saturation Limit) center->concentration

Caption: Key factors that influence the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to 4,4'-Bibenzoic Acid and Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their resulting structural and functional properties. This guide provides an in-depth, objective comparison of two commonly employed carboxylate-based linkers: 4,4'-biphenyldicarboxylic acid (BPDC) and terephthalic acid (BDC). This analysis is supported by experimental data to assist researchers in making informed decisions for their specific applications, ranging from gas storage and separation to catalysis and drug delivery.

Structural and Physicochemical Properties of the Linkers

The fundamental difference between BPDC and BDC lies in their length and rigidity. BPDC, with its biphenyl backbone, is a longer and more extended linker compared to the single phenyl ring of BDC. This seemingly simple structural variance has significant implications for the resultant MOF architecture.

Property4,4'-Biphenyldicarboxylic Acid (BPDC)Terephthalic Acid (BDC)
Chemical Structure HOOC-(C₆H₄)₂-COOHHOOC-C₆H₄-COOH
Molar Mass 242.23 g/mol 166.13 g/mol
Length Longer, extendedShorter, compact
Flexibility More rotational freedom around the biphenyl bondRigid

Performance Comparison in Isoreticular MOFs

To provide a direct and meaningful comparison, we will focus on two pairs of isoreticular MOFs: the UiO series (UiO-67 with BPDC vs. UiO-66 with BDC) and the IRMOF series (IRMOF-10 with BPDC vs. MOF-5/IRMOF-1 with BDC). Isoreticular MOFs share the same underlying topology, allowing for a direct assessment of the linker's impact on the framework's properties.

UiO-67 (BPDC) vs. UiO-66 (BDC)

The UiO (University of Oslo) series, particularly UiO-66 and its derivatives, are renowned for their exceptional thermal and chemical stability, attributed to the robust 12-connected zirconium oxide nodes. The substitution of the BDC linker in UiO-66 with the longer BPDC linker to form UiO-67 results in a predictable expansion of the framework.

Quantitative Performance Data:

ParameterUiO-67 (BPDC)UiO-66 (BDC)Reference
BET Surface Area ~2180 - 2500 m²/g~1100 - 1200 m²/g[1][2]
Pore Volume ~0.85 cm³/g~0.43 cm³/g[3]
Pore Size ~1.2 and 1.6 nm~0.8 and 1.1 nm[1]
Thermal Decomposition > 480 °C~500 °C[4][5]

The data clearly indicates that the longer BPDC linker in UiO-67 leads to a significant increase in both surface area and pore volume compared to UiO-66.[1][3][6] This expansion of the porous network can be highly advantageous for applications requiring the accommodation of larger guest molecules, such as in drug delivery or catalysis of bulky substrates. While both MOFs exhibit high thermal stability, some studies suggest that the increased pore size in UiO-67 can make it slightly more susceptible to chemical degradation by water and acids compared to the more compact UiO-66.[2]

IRMOF-10 (BPDC) vs. MOF-5 (BDC)

MOF-5 (also known as IRMOF-1) is a prototypical MOF with a cubic topology, consisting of zinc oxide clusters connected by BDC linkers.[7] IRMOF-10 is its isoreticular analogue, utilizing the longer BPDC linker. A notable challenge with larger-pore IRMOFs like IRMOF-10 is the tendency for framework interpenetration, where two or more independent frameworks grow through one another, which can significantly reduce the accessible pore volume and surface area.[8]

Quantitative Performance Data:

ParameterIRMOF-10 (BPDC)MOF-5 / IRMOF-1 (BDC)Reference
BET Surface Area (non-interpenetrated) up to 2000 m²/g~260 - 3600 m²/g (synthesis dependent)[9][10]
Pore Volume Variable due to interpenetration~1.2 cm³/g[11]
Thermal Decomposition ~400 °C~450 - 500 °C[10]

While theoretically offering a larger pore aperture, the practical application of IRMOF-10 can be complicated by the difficulty in synthesizing a purely non-interpenetrated phase.[9] MOF-5, on the other hand, is well-established and can be synthesized with very high surface areas, although it is known to have limited stability in the presence of moisture.[9] The thermal stability of MOF-5 is generally higher than that of IRMOF-10.[10]

Experimental Protocols

Synthesis of UiO-67 (BPDC-based MOF)

A representative solvothermal synthesis of UiO-67 is as follows:

  • In a glass vial, dissolve 233 mg (1 mmol) of Zirconium tetrachloride (ZrCl₄) and 242 mg (1 mmol) of 4,4'-biphenyldicarboxylic acid (BPDC) in 30 mL of N,N-dimethylformamide (DMF).

  • Add 0.6 g (10 mmol) of acetic acid and 0.16 mL (2 mmol) of concentrated hydrochloric acid (37%) to the solution.

  • Sonicate the mixture until a clear solution is obtained.

  • Seal the vial and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, the resulting white precipitate is collected by centrifugation.

  • The product is washed three times with fresh DMF to remove unreacted precursors.

  • The final product is activated by solvent exchange with a suitable solvent (e.g., acetone) and heating under vacuum to remove residual solvent molecules from the pores.

Synthesis of MOF-5 (BDC-based MOF)

A typical solvothermal synthesis for MOF-5 is as follows:

  • Dissolve 1.34 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 0.25 g of terephthalic acid (BDC) in 40 mL of DMF in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 21 hours.

  • After cooling to room temperature, cubic crystals of MOF-5 will have formed.

  • The crystals are washed with fresh DMF to remove any unreacted starting materials.

  • The product is then activated by solvent exchange and heating under vacuum to ensure the pores are accessible.[2]

Characterization Protocols

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • A sample of the activated MOF (typically 50-100 mg) is placed in a sample tube.

  • The sample is further degassed in situ on the analysis instrument under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any adsorbed guest molecules.

  • The sample tube is then cooled to liquid nitrogen temperature (77 K).

  • Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).

  • The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.

Thermogravimetric Analysis (TGA):

  • A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is identified as the onset temperature of the major weight loss step corresponding to the degradation of the organic linker.

Visualizing Structural Differences and Synthesis Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_linkers Organic Linkers cluster_mofs Resulting MOF Properties BDC Terephthalic Acid (BDC) Shorter, Rigid MOF_BDC Smaller Pores Lower Surface Area (e.g., UiO-66, MOF-5) BDC->MOF_BDC Forms BPDC 4,4'-Bibenzoic Acid (BPDC) Longer, More Flexible MOF_BPDC Larger Pores Higher Surface Area (e.g., UiO-67, IRMOF-10) BPDC->MOF_BPDC Forms

Caption: Impact of linker length on MOF properties.

G start Reactants (Metal Salt + Organic Linker) dissolve Dissolve in Solvent (e.g., DMF) start->dissolve modulator Add Modulator (Optional) (e.g., Acetic Acid, HCl) dissolve->modulator reaction Solvothermal/Hydrothermal Reaction (Heating in Autoclave) modulator->reaction separation Separation (Centrifugation/Filtration) reaction->separation washing Washing with Fresh Solvent separation->washing activation Activation (Solvent Exchange + Heating under Vacuum) washing->activation characterization Characterization (BET, TGA, PXRD, etc.) activation->characterization

Caption: General workflow for MOF synthesis.

Conclusion

The choice between 4,4'-biphenyldicarboxylic acid and terephthalic acid as organic linkers for MOF synthesis is a critical decision that directly influences the resulting material's properties and, consequently, its suitability for a given application.

  • Terephthalic acid (BDC) is a shorter, rigid linker that typically produces MOFs with smaller pores and lower surface areas but often with enhanced thermal and chemical stability, as exemplified by the robust nature of UiO-66.

  • 4,4'-Biphenyldicarboxylic acid (BPDC) , being a longer and more extended linker, facilitates the formation of MOFs with significantly larger pores and higher surface areas. This is highly desirable for applications involving large molecules, although it may come at the cost of slightly reduced stability and a higher propensity for framework interpenetration in certain topologies.

Researchers and drug development professionals should carefully consider the specific requirements of their application. For applications demanding high stability and robustness, BDC-based MOFs may be the preferred choice. Conversely, for applications where large pore apertures and high surface areas are paramount, such as in the encapsulation of therapeutic agents or in heterogeneous catalysis with bulky substrates, BPDC-based MOFs present a compelling alternative. This guide provides the foundational data and protocols to aid in this critical selection process.

References

Performance analysis of polymers from 4,4'-Bibenzoic acid vs. biphenyl-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Performance Analysis of Polymers Derived from Biphenyl-4,4'-dicarboxylic Acid

An objective guide for researchers, scientists, and drug development professionals on the performance of polymers synthesized from biphenyl-4,4'-dicarboxylic acid, also known as 4,4'-bibenzoic acid.

It is a crucial point of clarification for researchers in polymer science that "this compound" and "biphenyl-4,4'-dicarboxylic acid" are synonymous terms for the same monomer. The IUPAC nomenclature designates it as biphenyl-4,4'-dicarboxylic acid. This guide, therefore, provides a comprehensive performance analysis of polymers synthesized from this highly versatile aromatic dicarboxylic acid, rather than a comparison between two identical substances. The focus is on how the choice of comonomer significantly influences the final properties of the resulting polymers, particularly polyesters and polyamides.

Polymers derived from biphenyl-4,4'-dicarboxylic acid are renowned for their exceptional thermal stability, high mechanical strength, and propensity to form liquid crystalline phases. These characteristics make them prime candidates for advanced applications in fields ranging from aerospace and electronics to specialized biomedical devices.

The Monomer: Biphenyl-4,4'-dicarboxylic Acid

The rigid and linear structure of biphenyl-4,4'-dicarboxylic acid is fundamental to the high-performance characteristics it imparts to polymers.

Figure 1: Chemical Structure of Biphenyl-4,4'-dicarboxylic acid.

Polymer Synthesis: A General Overview

The synthesis of high-performance polymers from biphenyl-4,4'-dicarboxylic acid typically proceeds via polycondensation reactions. In this process, the dicarboxylic acid (or a more reactive derivative like a diacyl chloride) is reacted with a difunctional comonomer, such as a diol (to form a polyester) or a diamine (to form a polyamide). This reaction forms the repeating units of the polymer chain and releases a small molecule byproduct.

G monomer1 Biphenyl-4,4'-dicarboxylic acid polymer Polyester or Polyamide monomer1->polymer monomer2 Diol or Diamine monomer2->polymer byproduct Byproduct (e.g., H2O) polymer->byproduct Polycondensation

Figure 2: Generalized Polycondensation Reaction Scheme.

Performance of Polyesters from Biphenyl-4,4'-dicarboxylic Acid

The properties of polyesters synthesized from biphenyl-4,4'-dicarboxylic acid are highly tunable based on the diol comonomer. The incorporation of aromatic diols tends to enhance thermal stability and promote liquid crystalline behavior, whereas aliphatic diols can improve solubility and processability by introducing flexibility into the polymer backbone.

Diol ComonomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)10% Weight Loss Temp. (°C)Tensile Strength (MPa)Inherent Viscosity (dL/g)
1,6-Hexanediol-217>400206>1.2
Substituted Hydroquinones240 - 300->450--
Phenyl-substituted 4,4'-biphenol-----
Experimental Protocols for Polyester Synthesis

1. Melt Polycondensation of Dimethyl 4,4'-biphenyldicarboxylate and 1,6-Hexanediol

This protocol describes a typical melt polymerization process.[1]

  • Reactants : Dimethyl 4,4'-biphenyldicarboxylate (0.60 mol), 1,6-hexanediol (0.72 mol), and titanium tetraisopropoxide (0.14 g) as a catalyst.

  • Procedure :

    • The reactants are placed in a 1-liter flask equipped with a nitrogen inlet, a mechanical stirrer, and a distillation column.

    • The mixture is heated to 180-220°C under a nitrogen stream to initiate the transesterification reaction, during which methanol is distilled off.

    • Once the theoretical amount of methanol has been collected, the temperature is increased to 245°C.

    • A vacuum is gradually applied to facilitate the removal of excess 1,6-hexanediol and drive the polymerization towards a high molecular weight.

    • The reaction is continued until the desired melt viscosity is achieved, after which the polymer is cooled and collected.

2. Synthesis of Copolyesters with 4'-Acetoxy-4-biphenyl-carboxylic Acid

This method involves the copolymerization with another aromatic monomer to produce liquid crystalline polyesters.[2]

  • Reactants : Bis(2-hydroxyethyl) terephthalate, 4'-acetoxybiphenyl-4-carboxylic acid, and Sb₂O₃ as a catalyst.

  • Procedure :

    • The monomers and catalyst are charged into a reaction vessel.

    • The mixture is heated under a nitrogen atmosphere to induce melt polycondensation.

    • The reaction temperature is carefully controlled to facilitate the formation of a random copolymer.

    • The progress of the polymerization can be monitored by the evolution of acetic acid.

    • The resulting copolyester is obtained after cooling and can be processed from the melt.

Performance of Polyamides from Biphenyl-4,4'-dicarboxylic Acid

Polyamides derived from biphenyl-4,4'-dicarboxylic acid are another class of high-performance polymers. Their properties are strongly influenced by the diamine comonomer. Aromatic diamines generally result in polymers with very high thermal stability and excellent mechanical properties, though often with limited solubility. The introduction of flexible or bulky side groups in the diamine can enhance solubility and processability.

Diamine ComonomerGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (°C)Inherent Viscosity (dL/g)Key Characteristics
Various Aromatic Diamines210 - 261620-710 (in N₂)0.52 - 0.96Amorphous, soluble in polar aprotic solvents.[3][4]
4-(1-Adamantyl)-1,3-bis(4-aminophenoxy)benzene240 - 300>4500.43 - 1.03Enhanced solubility due to bulky adamantyl groups.[5]
4-Pentadecylbenzene-1,3-diamine->460 (in N₂)-Improved solubility from long alkyl chains.[6]
Experimental Protocols for Polyamide Synthesis

1. Direct Polycondensation via Yamazaki Phosphorylation Reaction

This is a widely used method for preparing high molecular weight polyamides under mild conditions.[3][4]

  • Reactants : 4,4'-bis(4-carboxymethylene)biphenyl (1 mmol), an aromatic diamine (1 mmol), triphenyl phosphite (TPP) and pyridine as condensing agents, and LiCl in N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Procedure :

    • The dicarboxylic acid, diamine, LiCl, pyridine, and NMP are mixed in a reaction flask.

    • TPP is added, and the mixture is heated at 110°C for approximately 3 hours under a nitrogen atmosphere.

    • After cooling, the viscous polymer solution is poured into methanol to precipitate the polyamide.

    • The polymer is then filtered, washed thoroughly with hot water and ethanol, and dried under vacuum.

2. Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of polyamides from diacid chlorides and diamines.

  • Reactants : Biphenyl-4,4'-dicarbonyl chloride, an aromatic diamine, and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) containing a small amount of LiCl.

  • Procedure :

    • The diamine is dissolved in the solvent in a flask equipped with a mechanical stirrer and a nitrogen inlet, and the solution is cooled in an ice bath.

    • The diacid chloride is added portion-wise to the stirred solution.

    • The reaction mixture is stirred at low temperature for a few hours and then at room temperature overnight.

    • The resulting polymer solution is poured into a non-solvent like ethanol or water to precipitate the polyamide.

    • The polymer is collected by filtration, washed, and dried.

The Role of Comonomer Structure on Polymer Properties

The selection of the comonomer is a critical determinant of the final polymer's performance characteristics. This relationship can be visualized as a logical flow from monomer choice to polymer properties.

start Biphenyl-4,4'-dicarboxylic Acid diol Diol Comonomer start->diol diamine Diamine Comonomer start->diamine aliphatic_diol Aliphatic Diol diol->aliphatic_diol aromatic_diol Aromatic Diol diol->aromatic_diol aliphatic_diamine Aliphatic Diamine diamine->aliphatic_diamine aromatic_diamine Aromatic Diamine diamine->aromatic_diamine flexibility Increased Flexibility & Solubility aliphatic_diol->flexibility rigidity Increased Rigidity & Thermal Stability aromatic_diol->rigidity aliphatic_diamine->flexibility aromatic_diamine->rigidity

Figure 3: Influence of Comonomer Choice on Polymer Properties.

References

A comparative study of liquid crystals based on different benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of liquid crystals based on p-alkoxybenzoic, p-alkylbenzoic, and fluorinated benzoic acid derivatives.

Liquid crystals derived from benzoic acid are a cornerstone in materials science, offering a versatile platform for applications ranging from display technologies to advanced drug delivery systems. The specific properties of these materials are intrinsically linked to the molecular structure of the constituent benzoic acid derivatives. This guide provides a comparative study of three key classes: p-alkoxybenzoic acids, p-alkylbenzoic acids, and fluorinated benzoic acids, supported by experimental data and detailed protocols.

The mesomorphic (liquid crystalline) behavior of benzoic acid derivatives is largely driven by the formation of hydrogen-bonded dimers, which creates an elongated, rod-like supramolecular structure essential for the formation of liquid crystal phases.[1][2] The nature of the substituent on the benzoic acid core significantly influences the stability and characteristics of these phases.

Comparative Performance Data

The following tables summarize the key quantitative data for different classes of benzoic acid-based liquid crystals. The data highlights the influence of the terminal substituent on the mesomorphic and physical properties of these materials.

Table 1: Transition Temperatures of p-n-Alkoxybenzoic Acids

This table presents the melting (Crystal to Nematic/Smectic) and clearing (Nematic/Smectic to Isotropic) temperatures for a homologous series of p-n-alkoxybenzoic acids. The length of the alkoxy chain plays a crucial role in determining the temperature range of the liquid crystal phase. Generally, as the chain length increases, the clearing temperatures tend to decrease, and smectic phases become more prominent.[3][4]

Compound (n-alkoxy)Melting Point (°C)Clearing Point (°C)Mesophase(s)
Methoxy (n=1)185-Non-mesomorphic
Ethoxy (n=2)198-Non-mesomorphic
Propoxy (n=3)148154Nematic
Butoxy (n=4)147160Nematic
Pentyloxy (n=5)140154Nematic
Hexyloxy (n=6)125154Nematic
Heptyloxy (n=7)101147Smectic C, Nematic
Octyloxy (n=8)108147Smectic C, Nematic
Nonyloxy (n=9)95144Smectic C, Nematic
Decyloxy (n=10)102142Smectic C, Nematic
Table 2: Comparison of Mesomorphic Properties: Alkyl vs. Alkoxy Derivatives

Blending different benzoic acid derivatives can significantly alter the mesomorphic range. Equimolar blends of p-n-alkylbenzoic acids (kBA) and p-n-alkyloxybenzoic acids (kOBA) can lead to the formation of asymmetric heterodimers, extending the nematic phase to lower temperatures.[1][5]

Blend CompositionCrystal to Nematic (°C)Nematic to Isotropic (°C)
4BA (p-butylbenzoic acid)98101
6BA (p-hexylbenzoic acid)95114
4BA / 6BA Blend--
8OBA (p-octyloxybenzoic acid)108147
6BA / 8OBA Blend57133
Table 3: Physical Properties of Hydrogen-Bonded Liquid Crystals with Fluorinated Benzoic Acids

Fluorination of the benzoic acid core is a powerful strategy to tune the dielectric and optical properties of the resulting liquid crystals. Adding fluorinated benzoic acids to a base hydrogen-bonded liquid crystal (HBLC) mixture can significantly increase the dielectric anisotropy (Δε), which is crucial for electro-optical applications.[6][7][8]

Added Fluorinated Benzoic Acid (wt%)Dielectric Anisotropy (Δε)Refractive Index Anisotropy (Δn)
Base HBLC~1.5~0.15
+ 5% 3,4,5-Trifluorobenzoic Acid~3.0~0.16
+ 40% 3,4,5-Trifluorobenzoic Acid6.9~0.14
+ 55% 3,4,5-Trifluorobenzoic Acid~6.5~0.13

Structure-Property Relationships

The choice of benzoic acid derivative dictates the resulting liquid crystal's properties through a complex interplay of molecular geometry, polarity, and intermolecular forces.

cluster_derivatives Benzoic Acid Derivatives cluster_properties Resulting Liquid Crystal Properties Alkoxy p-Alkoxybenzoic Acids TransitionTemp Transition Temperatures Alkoxy->TransitionTemp Chain length affects stability Mesophase Mesophase Type & Range Alkoxy->Mesophase Longer chains favor smectic phases Alkyl p-Alkylbenzoic Acids Alkyl->Mesophase Blending extends nematic range Fluorinated Fluorinated Benzoic Acids Dielectric Dielectric Anisotropy Fluorinated->Dielectric Increases Δε significantly Birefringence Birefringence Fluorinated->Birefringence Can tune Δn

Caption: Logical relationships between benzoic acid derivatives and their resulting liquid crystal properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzoic acid-based liquid crystals are provided below.

Synthesis of p-n-Alkoxybenzoic Acids

This protocol describes a typical synthesis of p-n-alkoxybenzoic acids via Williamson ether synthesis.

A Reactants: p-Hydroxybenzoic acid Alkyl halide (e.g., 1-bromoalkane) Base (e.g., K2CO3) Solvent (e.g., DMF) B Reaction Mixture A->B C Heating with Stirring (e.g., 80-100 °C, 12-24 h) B->C D Work-up: 1. Cool to room temperature 2. Pour into water 3. Acidify with HCl C->D E Precipitation of Crude Product D->E F Purification: 1. Filtration 2. Recrystallization (e.g., from ethanol) E->F G Pure p-n-Alkoxybenzoic Acid F->G

Caption: Experimental workflow for the synthesis of p-n-alkoxybenzoic acids.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve p-hydroxybenzoic acid and a slight excess of potassium carbonate in a suitable solvent like dimethylformamide (DMF).

  • Addition of Alkyl Halide: To the stirred solution, add the corresponding 1-bromoalkane dropwise.

  • Reaction: Heat the mixture with stirring for several hours (typically 12-24 hours) at a temperature of 80-100 °C.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of water. Acidify the aqueous solution with hydrochloric acid (HCl) until a precipitate forms.

  • Purification: Collect the crude product by filtration and wash with water. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure p-n-alkoxybenzoic acid.

Characterization of Mesomorphic Properties

The liquid crystalline properties are primarily characterized by Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarizing Optical Microscopy (POM):

  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass microscope slide and cover with a coverslip.

  • Heating and Observation: Place the slide on a hot stage attached to a polarizing microscope. Heat the sample slowly while observing the textural changes through the crossed polarizers.

  • Phase Identification: The different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic textures (e.g., schlieren, focal conic). The transition to the isotropic liquid is marked by the disappearance of birefringence, resulting in a dark field of view.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.

  • Thermal Program: Subject the sample to a controlled heating and cooling cycle at a defined rate (e.g., 10 °C/min).

  • Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak temperatures correspond to the transition temperatures, and the area under the peaks is proportional to the enthalpy of the transition.

Applications in Drug Development

The unique properties of liquid crystals, particularly their ability to form ordered structures and respond to stimuli, make them promising candidates for advanced drug delivery systems. Lyotropic liquid crystalline nanoparticles, such as cubosomes and hexosomes, can be formed from amphiphilic molecules and are capable of encapsulating both hydrophilic and hydrophobic drug molecules.[9]

While not exclusively based on benzoic acid derivatives, the principles of self-assembly and phase behavior are directly applicable. The choice of the hydrophobic tail, akin to the alkyl or alkoxy chains in the thermotropic systems discussed, and the hydrophilic head group influences the resulting liquid crystalline phase and, consequently, the drug loading capacity and release kinetics. For instance, the use of p-amino benzoic acid in oral drug delivery formulations has been explored.[9] The ability to tailor the properties of benzoic acid-based liquid crystals by modifying their chemical structure opens avenues for creating bespoke drug delivery vehicles with controlled release profiles.

References

Validating the Structure of a New MOF with 4,4'-Bibenzoic Acid using PXRD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel Metal-Organic Frameworks (MOFs) holds immense promise for various applications, including drug delivery, catalysis, and gas storage. A critical step in the development of new MOFs is the rigorous validation of their crystalline structure. This guide provides a comprehensive comparison of Powder X-ray Diffraction (PXRD) with other characterization techniques for validating the structure of a new MOF synthesized using 4,4'-bibenzoic acid as the organic linker.

Structural Validation Workflow

The process of validating a new MOF structure using PXRD involves a systematic workflow, from data acquisition to structural refinement and comparison with theoretical models.

MOF_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_pxrd PXRD Analysis cluster_simulation Theoretical Modeling cluster_validation Structure Validation synthesis Synthesize new MOF with this compound sem SEM/TEM for morphology synthesis->sem pxrd_exp Acquire experimental PXRD pattern synthesis->pxrd_exp data_proc Data Processing (background subtraction, etc.) pxrd_exp->data_proc compare Compare experimental and simulated patterns data_proc->compare cif Propose theoretical structure (CIF file) pxrd_sim Simulate PXRD pattern from CIF file cif->pxrd_sim pxrd_sim->compare refinement Perform Pawley/Le Bail or Rietveld refinement compare->refinement validation Structure Validated refinement->validation

Caption: Experimental workflow for validating a new MOF structure using PXRD.

Comparison of Structural Characterization Techniques

While PXRD is a powerful and accessible technique, it is often used in conjunction with other methods for a comprehensive structural analysis. The choice of technique depends on the nature of the sample and the level of detail required.

TechniquePrincipleSample RequirementInformation ObtainedAdvantagesDisadvantages
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder sample.Microcrystalline powderPhase purity, crystallinity, unit cell parameters, and crystal structure (with refinement).Fast, non-destructive, suitable for bulk samples, widely available.Peak overlapping can complicate structure solution for complex structures.[1]
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.Single crystal of sufficient size and quality (>5 µm).[2]Unambiguous determination of crystal structure, bond lengths, and angles."Gold standard" for structure determination, provides the most detailed structural information.[3]Growing suitable single crystals can be challenging or impossible for many MOFs.[3]
Three-Dimensional Electron Diffraction (3DED) Diffraction of electrons by nano- or submicron-sized crystals.Nano- or submicron-sized single crystals.Ab initio structure determination from very small crystals.Can determine structures from crystals too small for SCXRD, suitable for multiphasic samples.[2][4]Beam damage can be an issue for beam-sensitive materials like some MOFs.[4]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

A typical PXRD experiment for a newly synthesized MOF involves the following steps:

  • Sample Preparation:

    • A small amount of the synthesized MOF powder (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites.

    • The powdered sample is then packed into a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

    • The X-ray tube is typically operated at 40 kV and 40 mA.

  • Data Collection:

    • The PXRD pattern is recorded over a 2θ range appropriate for MOFs, typically from 2° to 50°, with a step size of 0.02°.

    • The data collection time per step can vary depending on the crystallinity of the sample and the desired signal-to-noise ratio.

  • Data Analysis:

    • The raw data is processed to remove background scattering.

    • The experimental pattern is then compared with a simulated pattern generated from a theoretical crystal structure (CIF file) using software such as Mercury or VESTA.[5][6]

    • For a more detailed analysis, pattern refinement methods are employed.

PXRD Data Refinement Methods: A Comparison

Once the experimental PXRD pattern is obtained, refinement techniques are used to extract detailed structural information and to validate the proposed crystal structure.

Refinement MethodDescriptionPrimary UseKey Features
Pawley Fit A whole-pattern fitting method that refines the unit cell parameters and peak profile parameters without knowledge of the atomic positions.[7]Determination of unit cell parameters, phase purity analysis, and as a starting point for Rietveld refinement.[8]Does not require a structural model. Refines the intensity of each reflection as an independent parameter.
Le Bail Fit Similar to the Pawley fit, it refines unit cell and profile parameters without a structural model.[9]Similar to Pawley fitting, often used for determining lattice parameters and checking for the correctness of the space group.[10]Extracts integrated intensities from the powder pattern.[9]
Rietveld Refinement A powerful method that refines a theoretical crystal structure model against the experimental PXRD data.[7]Complete crystal structure determination and refinement, including atomic positions, site occupancies, and thermal parameters.Requires a good initial structural model. Minimizes the difference between the observed and calculated powder diffraction patterns.

Logical Relationship of Refinement Methods

The different refinement methods are often used in a sequential and complementary manner to achieve a complete and accurate structural validation.

Refinement_Logic cluster_initial Initial Analysis cluster_model Model Building cluster_refinement Full Refinement exp_pxrd Experimental PXRD Data pawley Pawley or Le Bail Fit exp_pxrd->pawley rietveld Rietveld Refinement exp_pxrd->rietveld unit_cell Determine Unit Cell & Space Group pawley->unit_cell initial_model Propose Initial Structural Model (CIF) unit_cell->initial_model initial_model->rietveld final_structure Validated Crystal Structure rietveld->final_structure

Caption: Logical flow of PXRD data refinement for MOF structure validation.

Case Study: Validating a Zr-based MOF with this compound

The validation of a new Zirconium-based MOF synthesized with this compound (also known as biphenyl-4,4'-dicarboxylic acid, BPDC) serves as a practical example. The experimental PXRD pattern of the as-synthesized material would be compared to a simulated pattern.[11] For instance, the PXRD pattern of a Ni-BPDC-MOF shows distinct peaks that confirm its crystalline nature.[12][13] A successful synthesis and validation would show a good match between the experimental and simulated peak positions, confirming the formation of the desired framework. Any significant discrepancies might indicate the presence of impurities, a different crystalline phase, or an incorrect structural model. Further analysis using Rietveld refinement would then be employed to refine the atomic coordinates and other structural parameters, leading to a fully validated crystal structure.

References

The Dawn of a New Era: A Comparative Guide to Alternative Dicarboxylic Acids for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of sustainable and high-performance materials has catalyzed a paradigm shift in the polymer industry. Researchers and scientists are increasingly exploring bio-based alternatives to traditional petroleum-derived monomers. This guide provides an in-depth comparison of alternative dicarboxylic acids, with a primary focus on 2,5-Furandicarboxylic acid (FDCA), a frontrunner in the race to replace petroleum-based terephthalic acid (TPA) for the synthesis of high-performance polymers.

This document will delve into the performance characteristics of polymers derived from these novel dicarboxylic acids, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

A New Generation of Building Blocks: Performance Comparison

The limitations of conventional aliphatic polyesters, such as their lower thermomechanical properties compared to their aromatic counterparts like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), have driven the exploration of rigid, bio-based monomers.[1] Among these, 2,5-Furandicarboxylic acid (FDCA) has emerged as a "sleeping giant" due to its structural similarity to TPA, offering a pathway to renewable and high-performance polymers.[2][3]

Polymers derived from FDCA, notably polyethylene furanoate (PEF), exhibit enhanced thermal stability, mechanical strength, and superior gas barrier properties when compared to their conventional counterparts.[4][5] This makes them highly suitable for a wide range of applications, including food and beverage packaging, films, and fibers.[4]

Quantitative Performance Data

The following tables summarize the key performance indicators of polymers synthesized from FDCA and compare them with traditional polymers.

Table 1: Thermal Properties of FDCA-based Polyesters vs. Conventional Polyesters

PolymerDicarboxylic AcidDiolGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)5% Thermal Degradation Temp. (Td5%) (°C)
PEF 2,5-Furandicarboxylic acid (FDCA)Ethylene Glycol~86[5]~215~350
PET Terephthalic acid (TPA)Ethylene Glycol~74[5]~260~370
PPF 2,5-Furandicarboxylic acid (FDCA)1,3-Propanediol~75~170~390[1]
PBF 2,5-Furandicarboxylic acid (FDCA)1,4-Butanediol~45~160~380
PBT Terephthalic acid (TPA)1,4-Butanediol~40~225~390

Table 2: Mechanical Properties of FDCA-based Polyesters vs. Conventional Polyesters

PolymerTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PEF 2450[1]35[1]2-5
PET 2000-310047-7250-300
PPF 1500[1]68[1]>10
PBF 1300-180050-60100-250
PBT 1900-300050-6050-300

Table 3: Barrier Properties of PEF vs. PET

PolymerOxygen Barrier Improvement (vs. PET)Carbon Dioxide Barrier Improvement (vs. PET)Water Vapor Barrier Improvement (vs. PET)
PEF 10x better[5]4-10x better2x better

Other bio-based dicarboxylic acids, such as succinic acid and adipic acid, are also utilized in polymer synthesis, often to impart biodegradability.[6][7] However, the resulting aliphatic polyesters generally exhibit lower thermal and mechanical properties compared to their aromatic counterparts.[6] Long-chain dicarboxylic acids, derivable from fatty acids, are also being explored for creating polymers with unique properties like flexibility and improved fungal degradation rates.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these novel polymers. The following sections outline the key experimental procedures.

Synthesis of Polyethylene Furanoate (PEF)

A common and effective method for synthesizing high-molecular-weight furan-based polyesters is a two-stage melt polycondensation.[2]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • Zinc acetate (catalyst)

  • Antimony(III) oxide (catalyst)

Procedure:

  • Esterification: The reactor is charged with DMFD and EG in a molar ratio of 1:1.6.[4] Zinc acetate is added as a catalyst (0.2 mol% based on DMFD).[4] The mixture is heated to 180°C under a nitrogen atmosphere and stirred for approximately 4 hours.[4] The methanol byproduct is collected, and the reaction is considered complete when 90-95% of the theoretical amount of methanol has been removed.[4]

  • Polycondensation: Antimony(III) oxide is added as a polycondensation catalyst. The temperature is gradually increased to 220-240°C, while the pressure is slowly reduced to below 100 Pa. This stage continues for 3-4 hours until a high-viscosity polymer is formed, indicated by a constant high torque on the mechanical stirrer.[4]

  • Extrusion and Cooling: The resulting PEF polymer is extruded from the reactor and cooled to obtain the solid material.

Characterization of Polymers

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), samples are heated from room temperature to 300°C at a rate of 10°C/min, held for 3 minutes to erase thermal history, cooled to room temperature at 10°C/min, and then reheated to 300°C at 10°C/min. The data from the second heating scan is used.

  • Thermogravimetric Analysis (TGA): To assess thermal stability, samples are heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5%) is recorded.

Mechanical Testing:

  • Tensile Testing: Dog-bone-shaped specimens are prepared by injection molding or by cutting from pressed films. The tests are performed on a universal testing machine at a crosshead speed of 10 mm/min according to ASTM D638. Tensile modulus, tensile strength, and elongation at break are determined from the resulting stress-strain curves.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the polymer structure.

Visualizing the Future of Polymers

Diagrams illustrating the synthesis pathway and the structure-property relationships provide a clear visual guide for researchers.

Synthesis_Workflow cluster_Monomers Starting Monomers cluster_Process Synthesis Process DMFD Dimethyl 2,5-furandicarboxylate (DMFD) Esterification Esterification (180°C, N2 atmosphere) Catalyst: Zinc Acetate DMFD->Esterification EG Ethylene Glycol (EG) EG->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Catalyst: Antimony(III) Oxide Esterification->Polycondensation Oligomer + Methanol byproduct PEF Polyethylene Furanoate (PEF) Polycondensation->PEF

Caption: Synthesis workflow for Polyethylene Furanoate (PEF) via two-stage melt polycondensation.

Structure_Property_Relationship cluster_Dicarboxylic_Acid Dicarboxylic Acid Structure cluster_Polymer_Properties Resulting Polymer Properties Aromatic Aromatic (e.g., FDCA, TPA) High_Performance High Thermal Stability High Mechanical Strength Good Barrier Properties Aromatic->High_Performance imparts rigidity Aliphatic Aliphatic (e.g., Succinic Acid, Adipic Acid) Biodegradability Enhanced Biodegradability Lower Thermal Stability Aliphatic->Biodegradability introduces flexible linkages Long_Chain Long-Chain Aliphatic (e.g., Dodecanedioic Acid) Flexibility Increased Flexibility Lower Melting Point Long_Chain->Flexibility increases chain mobility

Caption: Influence of dicarboxylic acid structure on key polymer properties.

References

Benchmarking Gas Separation Performance of Metal-Organic Frameworks Based on 4,4'-Bibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

Metal-Organic Frameworks (MOFs) constructed from 4,4'-Bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid or BPDC) have emerged as a promising class of materials for gas separation applications. Their tunable pore structures and chemical functionalities allow for selective adsorption of gases, making them viable candidates for processes such as carbon capture and natural gas purification. This guide provides an objective comparison of the gas separation performance of various this compound-based MOFs, supported by experimental data, to aid researchers in selecting and designing materials for specific separation challenges.

Performance Comparison of this compound MOFs

The gas separation performance of MOFs is primarily evaluated based on their gas uptake capacity and selectivity for a target gas over other components in a gas mixture. The following table summarizes the key performance indicators for several MOFs synthesized using the this compound linker with different metal centers.

MOF Name/CompositionGas PairTemperature (K)Pressure (bar)Gas Uptake (mmol/g)SelectivityReference
Zn-BPDC MOF CO₂/N₂298--37[1]
CO₂/CH₄298--96[1]
Ni(BPDC) CO₂29811.79-

Note: Data for a complete, directly comparable set of this compound MOFs is challenging to consolidate from a single source. The table will be updated as more comprehensive and directly comparable experimental data becomes available. The selectivity values for the Zn-BPDC MOF were calculated using the Toth model.

Experimental Protocols

Accurate and reproducible measurement of gas adsorption and separation performance is critical for benchmarking MOFs. The following sections detail the standard experimental methodologies used to obtain the data presented in this guide.

Volumetric Gas Adsorption Measurements

Volumetric methods are employed to determine the amount of a single gas adsorbed by a MOF at a given pressure and temperature, generating an adsorption isotherm.

Apparatus: A typical volumetric adsorption apparatus consists of a manifold with a known volume, a pressure transducer, a sample tube, a vacuum system, and connections to various gas sources.

Procedure:

  • Sample Activation: A precisely weighed sample of the MOF is placed in the sample tube and heated under a high vacuum to remove any guest molecules or solvents from the pores. The activation temperature and duration are critical and depend on the thermal stability of the MOF.

  • Dead Volume Measurement: The volume of the sample tube that is not occupied by the MOF sample (the dead volume) is determined, typically by filling the tube with a non-adsorbing gas like Helium.

  • Isotherm Measurement:

    • The sample tube is cooled to the desired experimental temperature (e.g., using a liquid nitrogen bath for 77 K or a thermostat-controlled bath for higher temperatures).

    • A known amount of the adsorbate gas is dosed into the manifold, and the initial pressure is recorded.

    • The valve to the sample tube is opened, allowing the gas to adsorb onto the MOF.

    • The system is allowed to reach equilibrium, at which point the final pressure is recorded.

    • The amount of gas adsorbed is calculated from the pressure difference, the known volumes of the manifold and the dead space, and the equation of state of the gas.

    • This process is repeated at increasing pressures to construct the full adsorption isotherm.

Breakthrough Curve Measurements

Dynamic breakthrough experiments are used to evaluate the separation performance of a MOF under conditions that mimic an industrial gas separation process.

Apparatus: A breakthrough apparatus typically includes a packed bed containing the MOF adsorbent, mass flow controllers to regulate the composition and flow rate of the inlet gas mixture, a pressure and temperature control system for the bed, and a gas analyzer (e.g., a mass spectrometer or gas chromatograph) to monitor the composition of the effluent gas stream.

Procedure:

  • Sample Activation: The MOF is activated in situ within the packed bed by heating under a flow of inert gas (e.g., Helium or Nitrogen).

  • Bed Saturation: A constant flow of an inert gas is passed through the bed.

  • Breakthrough Experiment:

    • At time zero, the gas feed is switched to a mixture of gases with a known composition (e.g., 50/50 CO₂/CH₄).

    • The composition of the gas exiting the column is continuously monitored by the gas analyzer.

    • The concentration of each gas component in the effluent is plotted against time.

  • Data Analysis:

    • The "breakthrough time" for each component is the time at which its concentration at the outlet reaches a certain percentage (e.g., 5%) of its inlet concentration.

    • The component that is more weakly adsorbed will break through the column first, followed by the more strongly adsorbed component.

    • The separation selectivity can be estimated from the ratio of the breakthrough times of the different components. The adsorption capacity under dynamic conditions can also be calculated from the breakthrough curve.

Structure-Performance Relationship

The gas separation performance of this compound MOFs is intrinsically linked to their structural and chemical properties. The following diagram illustrates the logical relationship between the MOF's components, its resulting properties, and its performance in gas separation.

G Relationship between MOF Structure and Gas Separation Performance cluster_0 MOF Components cluster_1 Structural & Chemical Properties cluster_2 Gas Separation Performance Metal_Node Metal Node (e.g., Zn, Ni, Cu) Pore_Chemistry Pore Surface Chemistry Metal_Node->Pore_Chemistry Framework_Topology Framework Topology Metal_Node->Framework_Topology Organic_Linker Organic Linker (this compound) Organic_Linker->Pore_Chemistry Organic_Linker->Framework_Topology Pore_Size Pore Size & Volume Selectivity Selectivity (e.g., CO₂/CH₄, CO₂/N₂) Pore_Size->Selectivity Uptake_Capacity Gas Uptake Capacity Pore_Size->Uptake_Capacity Pore_Chemistry->Selectivity Pore_Chemistry->Uptake_Capacity Framework_Topology->Pore_Size

Caption: Logical flow from MOF components to performance.

This guide serves as a starting point for researchers interested in the application of this compound-based MOFs for gas separation. The provided data and experimental protocols offer a foundation for understanding and comparing the performance of these materials. Further research focusing on systematic studies with a wider range of metal centers and comprehensive gas separation measurements under various conditions is crucial for the continued development of high-performance MOF adsorbents.

References

Cross-validation of experimental and computational results for 4,4'-Bibenzoic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for the physicochemical properties of 4,4'-bibenzoic acid. Due to the limited availability of specific experimental data for this compound, this document utilizes data for the closely related compound, 4-biphenylcarboxylic acid, as a proxy to demonstrate the cross-validation methodology. This guide aims to offer a framework for comparing experimental measurements with computational predictions, a critical practice in modern materials science and drug development for validating and refining theoretical models.

Data Presentation: A Comparative Overview

A direct comparison of experimental and computational values is essential for the validation of predictive models. The following tables summarize the available data for the solubility and acid dissociation constant (pKa) of 4-biphenylcarboxylic acid, serving as a model for the type of data required for a comprehensive cross-validation of this compound's properties.

Table 1: Solubility of 4-Biphenylcarboxylic Acid

SolventTemperature (°C)Experimental Solubility (mole fraction)Computational Solubility Prediction
Ethanol20.00.0138Data Not Available
Ethanol25.00.0167Data Not Available
Ethanol30.00.0201Data Not Available
Ethanol35.00.0242Data Not Available
Ethanol40.00.0290Data Not Available
Ethanol45.00.0347Data Not Available
Ethanol50.00.0415Data Not Available
Ethanol55.00.0496Data Not Available
Water25.0Insoluble/Sparingly Soluble[1][2]Data Not Available

Table 2: Acid Dissociation Constant (pKa) of 4-Biphenylcarboxylic Acid

PropertyExperimental ValueComputational Prediction
pKaData Not Available4.19 ± 0.10 (Predicted)[1][4]

Note: A specific experimental pKa value for this compound or 4-biphenylcarboxylic acid was not found in the searched literature. The computational value is a predicted estimate.

Table 3: Spectroscopic Data for this compound

TechniqueExperimental DataComputational Prediction
¹H NMR (DMSO-d₆)δ ~8.1 (d), ~7.9 (d), ~7.8 (d) ppmData Not Available
FTIR Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C=C (aromatic), C-H (aromatic)Data Not Available

Note: Links to experimental ¹H NMR and FTIR spectra are available, but a detailed peak list with assignments for direct comparison is not provided in the initial search results[5][6][7]. Computational prediction of full spectra is possible but was not found for this specific molecule.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible data. The following are outlines for the key experiments cited in this guide.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

  • Sample Preparation: A precise amount of the acidic compound (this compound) is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., NaOH) of known concentration is gradually added to the sample solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. For a dicarboxylic acid like this compound, two equivalence points and two corresponding pKa values (pKa₁ and pKa₂) would be expected.

Mandatory Visualization

The following diagrams illustrate the logical workflows involved in the cross-validation of experimental and computational results.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Cross-Validation exp_protocol Define Experimental Protocol (e.g., Shake-Flask, Titration) exp_measurement Perform Experiment & Collect Data exp_protocol->exp_measurement exp_analysis Analyze Data (e.g., Calculate Solubility, pKa) exp_measurement->exp_analysis comparison Compare Experimental & Computational Results exp_analysis->comparison comp_model Select Computational Model (e.g., DFT, QSPR) comp_calculation Perform Calculation & Predict Properties comp_model->comp_calculation comp_analysis Analyze Predicted Data comp_calculation->comp_analysis comp_analysis->comparison validation Validate Computational Model comparison->validation refinement Refine Model (if necessary) validation->refinement refinement->comp_model

Caption: Workflow for the cross-validation of experimental and computational results.

SignalingPathways cluster_feedback_loop Model Refinement Feedback Loop exp_data Experimental Data (Solubility, pKa, Spectra) discrepancy Identify Discrepancies exp_data->discrepancy comp_pred Computational Predictions comp_pred->discrepancy model_params Model Parameters (e.g., Functional, Basis Set, Solvation Model) discrepancy->model_params Analyze Source of Error refine_model Refine Computational Model model_params->refine_model refine_model->comp_pred Re-run Predictions

Caption: Logical relationship for refining computational models based on experimental feedback.

References

Safety Operating Guide

Proper Disposal of 4,4'-Bibenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4,4'-Bibenzoic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound (also known as Biphenyl-4,4'-dicarboxylic acid), a compound often used in the synthesis of polymers and other organic materials. Adherence to these protocols is essential to minimize risks and ensure responsible environmental stewardship.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is necessary. This compound is classified as a hazardous substance and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Additionally, it may lead to sensitization upon skin contact.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator is recommended if dust is generated.[3]
Step-by-Step Disposal Procedures for Solid this compound

Solid waste of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.

  • Collection: Carefully sweep or shovel the solid this compound into a designated, compatible, and clearly labeled chemical waste container.[2] Avoid generating dust during this process.[3]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.

  • Storage: Securely seal the waste container and store it in a designated and secure chemical waste storage area, such as a satellite accumulation area (SAA). This area should be away from incompatible materials, such as strong oxidizing agents and bases.[1]

  • Disposal Request: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. All waste must be handled in accordance with local, state, and federal regulations.[1]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads, should be considered contaminated and disposed of as hazardous waste. Place these items in the same labeled waste container as the solid chemical. Empty containers of this compound may still contain residual chemicals and should be managed as hazardous waste unless properly decontaminated.[1] If decontamination is not feasible, puncture the container to prevent reuse and dispose of it in an authorized landfill.[1]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Control and Contain: If it is safe to do so, control the source of the spill. Prevent the spilled material from entering drains or waterways.[1][3]

  • Clean-up: For small spills, carefully sweep up the solid material and place it into a labeled hazardous waste container.[2][3] Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the EHS department.

Quantitative Safety Data
ParameterValueReference
Hazard Class Irritant, Sensitizer[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong bases[1]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The key principle is to treat it as a hazardous solid waste and to follow established institutional and regulatory guidelines for chemical waste disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Handling cluster_1 Solid Waste Disposal cluster_2 Contaminated Material Disposal cluster_3 Spill Management start Start: Have this compound Waste assess_state Is the waste solid or in solution? start->assess_state collect_contaminated 1. Collect all contaminated items (gloves, paper, etc.) start->collect_contaminated spill Spill Occurs start->spill collect_solid 1. Sweep into a labeled hazardous waste container assess_state->collect_solid Solid label_solid 2. Label container: 'Hazardous Waste, this compound' collect_solid->label_solid store_solid 3. Store in a designated secure area label_solid->store_solid dispose_solid 4. Arrange for pickup by licensed waste disposal store_solid->dispose_solid end End: Waste Properly Disposed dispose_solid->end Disposal Complete dispose_contaminated 2. Place in the same hazardous waste container as solid waste collect_contaminated->dispose_contaminated dispose_contaminated->store_solid evacuate 1. Evacuate and alert others spill->evacuate contain 2. Contain the spill; prevent entry to drains evacuate->contain cleanup 3. Sweep up material into a hazardous waste container contain->cleanup decontaminate 4. Clean the area with soap and water cleanup->decontaminate report 5. Report the spill decontaminate->report report->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.